L-Biotin-NH-5MP
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C15H20N4O3S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-methylidene-5-oxopyrrol-1-yl)pentanamide |
InChI |
InChI=1S/C15H20N4O3S/c1-9-6-7-13(21)19(9)18-12(20)5-3-2-4-11-14-10(8-23-11)16-15(22)17-14/h6-7,10-11,14H,1-5,8H2,(H,18,20)(H2,16,17,22)/t10-,11-,14-/m1/s1 |
InChI-Schlüssel |
XLCGXNGWHLEBOF-JTNHKYCSSA-N |
Isomerische SMILES |
C=C1C=CC(=O)N1NC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3 |
Kanonische SMILES |
C=C1C=CC(=O)N1NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
L-Biotin-NH-5MP: A Technical Guide to a Thiol-Specific, Reversible Bioconjugation Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Biotin-NH-5MP is a novel bioconjugation reagent that combines the high affinity of biotin (B1667282) for streptavidin with the specific, reversible reactivity of a 5-Methylene pyrrolone (5MP) moiety towards thiol groups. This technical guide provides an in-depth overview of this compound, including its chemical structure, mechanism of action, and protocols for its synthesis and application in protein modification. The unique characteristics of the 5MP group, such as its enhanced stability compared to maleimides and the reversibility of its conjugates, make this compound a valuable tool for applications requiring the temporary labeling and subsequent release of cysteine-containing biomolecules.
Introduction
Site-specific chemical modification of proteins is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates (ADCs), proteomics research, and the study of protein function. Cysteine, with its nucleophilic thiol group, is a common target for such modifications. This compound emerges as a superior reagent for this purpose, offering a stable yet reversible linkage. It is a biotin-conjugated 5-Methylene pyrrolone (5MP), a class of reagents known for their specificity towards thiols.[1] This guide delves into the technical details of this compound, providing researchers with the foundational knowledge for its effective implementation.
Chemical Structure and Properties
This compound is characterized by a biotin molecule linked to a 5-Methylene pyrrolone (5MP) functional group. The 5MP moiety is the reactive component that targets cysteine residues.
Chemical Structure:
The precise chemical structure of this compound can be represented by its SMILES (Simplified Molecular Input Line Entry System) notation: O=C(NN1C(C=CC1=O)=C)CCCC[C@H]2SC--INVALID-LINK--N3)([H])NC3=O.[1] This can be visualized as a biotinyl group connected via a linker to the nitrogen atom of the 5-methylene-2-pyrrolone ring.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 2100288-18-2 | MedChemExpress |
| Molecular Formula | C15H20N4O3S | MedChemExpress |
| Molecular Weight | 336.41 g/mol | MedChemExpress |
| Reactivity | Thiol-specific | [1] |
| Conjugate Stability | More stable than maleimide (B117702) conjugates | |
| Reversibility | Yes, via retro-Michael reaction or thiol exchange |
Mechanism of Action: Thiol-Specific Reversible Bioconjugation
The utility of this compound lies in the chemistry of the 5-Methylene pyrrolone (5MP) group. The reaction with a thiol-containing molecule, such as a cysteine residue in a protein, proceeds via a Michael addition. This forms a stable thioether bond.
A key advantage of 5MP reagents is the reversibility of this conjugation. The bond can be cleaved under specific conditions, allowing for the release of the unmodified protein. This "traceless" removal is a significant improvement over many traditional bioconjugation chemistries. The cleavage can be induced by a retro-Michael reaction at an alkaline pH or through thiol exchange with an excess of a competing thiol.
Experimental Protocols
Generalized Synthesis of this compound
Materials:
-
Furfuryl acetate (B1210297)
-
N-Bromosuccinimide (NBS)
-
Biotin hydrazide
-
Tetrahydrofuran (THF)
-
Phosphate (B84403) buffer (pH 7.5)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the 1,4-dicarbonyl precursor (in situ): Dissolve furfuryl acetate in a 1:1 mixture of THF and phosphate buffer (pH 7.5) and cool to 0°C.
-
Slowly add N-Bromosuccinimide (NBS) to the solution and stir for 1 hour at 0°C. This generates the reactive 1,4-dicarbonyl intermediate.
-
Reaction with Biotin Hydrazide: In a separate flask, dissolve biotin hydrazide in the reaction buffer.
-
Add the biotin hydrazide solution to the reaction mixture containing the in situ generated 1,4-dicarbonyl.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Note: This is a generalized protocol and optimization of reaction conditions, stoichiometry, and purification methods may be necessary.
Protein Labeling with this compound
This protocol provides a general framework for the biotinylation of a cysteine-containing protein using this compound.
Materials:
-
Protein solution (in a suitable amine-free buffer, e.g., PBS, HEPES, at pH 7.2-7.5)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
-
Protein Preparation: Prepare the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be labeled, they must first be reduced using a suitable reducing agent (e.g., TCEP) and the reducing agent must be removed prior to labeling.
-
This compound Solution Preparation: Immediately before use, prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
Biotinylation Reaction: Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of the reagent is recommended.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Removal of Excess Reagent: Remove non-reacted this compound using a desalting column, dialysis, or spin filtration.
-
Characterization: The extent of biotinylation can be determined using methods such as the HABA assay or by mass spectrometry.
Applications
The unique properties of this compound make it suitable for a variety of applications in research and development:
-
Affinity Purification: The biotin tag allows for the efficient capture of labeled proteins using streptavidin-coated resins. The subsequent cleavage of the bond enables the recovery of the native protein.
-
Proteomics: this compound can be used to selectively label and enrich cysteine-containing peptides from complex mixtures for mass spectrometry analysis.
-
Drug Delivery: The reversible nature of the linkage can be exploited in the design of drug delivery systems where the therapeutic agent is released from a carrier molecule under specific physiological conditions.
-
Activity-Based Protein Profiling (ABPP): This reagent can be used to tag and identify active enzymes that rely on a cysteine residue in their catalytic cycle.
Conclusion
This compound is a powerful and versatile tool for the site-specific, reversible modification of proteins. Its high specificity for cysteine residues, coupled with the stability of the conjugate and the ability to cleave the biotin tag under mild conditions, offers significant advantages over traditional biotinylation reagents. For researchers in proteomics, drug development, and fundamental protein science, this compound provides a sophisticated method for the labeling, purification, and analysis of biomolecules. As the field of bioconjugation continues to evolve, reagents like this compound will undoubtedly play a crucial role in advancing our understanding of biological systems and in the development of novel therapeutics and diagnostics.
References
L-Biotin-NH-5MP: A Technical Guide to Reversible Thiol Modification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action, experimental protocols, and comparative data for L-Biotin-NH-5MP, a thiol-reactive biotinylation reagent featuring a 5-Methylene Pyrrolone (5MP) moiety. This reagent offers a unique advantage over traditional maleimide-based labels through the reversibility of its thiol modification, enabling novel applications in protein chemistry and drug development.
Core Mechanism of Action: Reversible Michael Addition
This compound achieves thiol modification through a Michael addition reaction between the thiol group (-SH) of a cysteine residue and the electrophilic double bond of the 5-Methylene Pyrrolone (5MP) ring. This reaction is highly specific for thiols under physiological conditions.[1][2][3] Unlike the stable thioether bond formed by maleimides, the resulting conjugate from the 5MP reaction is susceptible to cleavage under specific conditions.
The reversibility of the this compound-thiol linkage can be triggered in two primary ways:
-
Retro-Michael Reaction: At an alkaline pH of 9.5, the conjugate can undergo a retro-Michael reaction, leading to the release of the unmodified thiol.[1][3]
-
Thiol Exchange: At a neutral pH of 7.5, in the presence of an excess of a competing thiol such as glutathione (B108866) (GSH), the biotin (B1667282) moiety can be displaced, again regenerating the original thiol.
This reversible nature makes this compound an invaluable tool for applications requiring the temporary labeling or capture and subsequent release of proteins.
Comparative Analysis: 5-Methylene Pyrrolones vs. Maleimides
This compound offers distinct advantages and disadvantages when compared to traditional biotin-maleimide reagents. The choice between these reagents will depend on the specific experimental requirements.
| Feature | 5-Methylene Pyrrolones (e.g., this compound) | Maleimides (e.g., Biotin-Maleimide) |
| Reaction with Thiols | Michael Addition | Michael Addition |
| Thiol Specificity | High | High, but can show some off-target reactivity with amines at higher pH |
| Reaction pH Range | 6.0 - 8.5 | 6.5 - 7.5 |
| Reversibility | Yes (alkaline pH or thiol exchange) | Generally considered irreversible; retro-Michael can occur but is less efficient |
| Adduct Stability | Cleavable | Stable thioether bond |
| Hydrolytic Stability of Reagent | Significantly more stable than maleimides | Prone to hydrolysis, especially at alkaline pH |
| Half-life of Adduct (Thiol Exchange) | Shorter in the presence of competing thiols | Longer, but still susceptible to exchange over extended periods |
Synthesis of this compound
This compound can be synthesized in a straightforward one-step reaction from a primary amine, in this case, biotin hydrazide. The general principle involves the reaction of the primary amine with a suitable 5-methylene pyrrolone precursor in a neutral aqueous solution.
Experimental Protocols
The following protocols provide a general framework for the use of this compound for the reversible biotinylation of proteins. Optimization may be required for specific proteins and applications.
Protein Preparation and Reduction of Disulfide Bonds
For efficient labeling of cysteine residues, it is crucial to ensure they are in their reduced form.
-
Protein Solution Preparation: Dissolve the protein to be labeled in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES, or Tris, ensuring no thiol-containing components are present). A typical protein concentration is 1-10 mg/mL.
-
Reduction of Disulfides (if necessary): If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-60 minutes at room temperature. Note: Avoid using DTT or β-mercaptoethanol as they will compete with the protein for reaction with this compound. If their use is unavoidable, they must be removed by a desalting column prior to adding the biotinylation reagent.
Biotinylation of the Target Protein
-
Prepare this compound Stock Solution: Dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the prepared protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically complete within 10 minutes for peptides.
-
Purification: Remove the excess, unreacted this compound using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.
Cleavage of the Biotin Label
-
Buffer Exchange: Exchange the biotinylated protein into an alkaline buffer with a pH of 9.5.
-
Incubation: Incubate the solution at 37°C. The cleavage progress can be monitored over time.
-
Buffer Preparation: Prepare a buffer at pH 7.5 containing a high concentration of a competing thiol (e.g., 20 mM Glutathione).
-
Incubation: Add the biotinylated protein to the thiol-containing buffer and incubate at 37°C. The half-life of the fluorescein-labeled 5MP-protein conjugate under these conditions has been reported to be approximately 28.5 hours.
Quantitative Data
While specific kinetic data for this compound is not extensively published, the reaction of 5MP derivatives with thiols is known to be rapid. For instance, the reaction of a model 5MP with a cysteine-containing peptide at pH 6.0-8.5 was observed to be complete within 10 minutes. In comparison, the second-order rate constant for the reaction of maleimides with average cysteine residues is approximately 100 M⁻¹s⁻¹.
The stability of the 5MP-thiol adduct is significantly lower in the presence of competing thiols compared to maleimide (B117702) adducts, facilitating the reversible nature of this reagent. For example, after 5 days of incubation with 100 equivalents of GSH, 70% of an intact N-acetyl-cysteine-5HP2O conjugate remained, whereas only 20% of the corresponding maleimide conjugate was left.
Conclusion
This compound is a powerful tool for the reversible biotinylation of thiol-containing molecules. Its high specificity for thiols, enhanced stability compared to maleimides, and the cleavable nature of the resulting conjugate open up new possibilities for applications in proteomics, drug delivery, and the study of protein dynamics. The ability to both label and subsequently release a target molecule under mild conditions provides a level of control not achievable with traditional irreversible labeling reagents. For researchers and drug development professionals, this compound represents a valuable addition to the bioconjugation toolbox.
References
- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones [agris.fao.org]
- 3. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Methylene Pyrrolone Core: A Technical Guide to a Versatile Reactive Group for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-methylene pyrrolone (5MP) is a reactive moiety that has garnered significant interest in chemical biology and drug development. Its utility stems from its selective reactivity towards thiols, offering a stable yet potentially reversible alternative to commonly used maleimides in bioconjugation.[1][2] This technical guide provides an in-depth overview of the 5-methylene pyrrolone core, including its synthesis, reactivity, and applications, with a focus on quantitative data and detailed experimental protocols. Additionally, this guide presents a modified variant, the 3-bromo-5-methylene pyrrolone (3Br-5MP), which offers expanded capabilities for multi-functionalization.[3]
Synthesis of 5-Methylene Pyrrolones (5MPs)
A facile and cost-effective one-pot synthesis of 5MPs has been developed, starting from inexpensive furfuryl acetate (B1210297).[4] The reaction proceeds via an N-bromosuccinimide (NBS) mediated oxidation of furfuryl acetate to generate a 1,4-dicarbonyl intermediate in situ. This intermediate is then trapped by a primary amine, leading to the formation of the corresponding 5-methylene pyrrolone.[4]
General One-Pot Synthesis of 5MPs from Furfuryl Acetate
References
- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-Methylene-2-pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
L-Biotin-NH-5MP: A Technical Guide to its Discovery, Synthesis, and Application in Thiol-Specific Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, synthesis, and application of L-Biotin-NH-5MP, a biotin-conjugated 5-Methylene Pyrrolone (5MP). It serves as a comprehensive resource for researchers and professionals in drug development and chemical biology, offering detailed experimental protocols, quantitative data, and visualizations of the underlying chemical and biological processes.
Introduction and Discovery
This compound is a specialized chemical probe used for the thiol-specific, reversible labeling of proteins and other biomolecules.[1] It belongs to the class of 5-Methylene Pyrrolones (5MPs), which have emerged as a superior alternative to traditional maleimide-based reagents for bioconjugation. The development of 5MPs arose from mechanistic studies of DNA damage, where the transfer of a sugar moiety to a lysine (B10760008) residue resulted in a 5MP modification on a histone.[1] This observation led to the exploration of 5MPs as novel reagents for bioconjugation.
Compared to commonly used maleimides, 5MPs exhibit significantly improved stability under physiologically relevant conditions and enhanced specificity for cysteine residues.[1][2] The Michael addition reaction of a thiol to a 5MP is rapid, clean, and does not generate a new stereocenter, simplifying product analysis. A key feature of 5MP-thiol conjugates is their reversibility, allowing for the controlled release of the conjugated cargo or the temporary protection of thiols.
Synthesis of this compound
The synthesis of 5MPs, including the biotinylated form, is a straightforward one-step process involving the coupling of a primary amine with a readily available precursor in a neutral aqueous solution. For this compound, the primary amine used is biotin (B1667282) hydrazide.
General Synthesis Protocol for 5-Methylene Pyrrolones:
The synthesis involves the reaction of an intermediate, generated from the acid treatment of a precursor, with a primary amine (in this case, biotin hydrazide) after neutralization.
Experimental Protocol:
-
Preparation of the Intermediate: A precursor compound is treated with 0.1 M HCl.
-
Neutralization: The acidic solution is neutralized with sodium bicarbonate (NaHCO₃).
-
Coupling Reaction: The neutralized intermediate is immediately reacted with the primary amine (e.g., biotin hydrazide) at room temperature.
-
Reaction Time: The reaction typically proceeds for 1 hour.
-
Purification: The resulting 5MP product is then purified.
This mild coupling reaction is compatible with a variety of functional groups, enabling the synthesis of a diverse range of 5MP derivatives.
Mechanism of Action: Thiol-Specific Bioconjugation
The utility of this compound in protein labeling stems from its specific and reversible reaction with thiol groups, primarily the side chains of cysteine residues.
Michael Addition
The core reaction is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electrophilic double bond of the 5-methylene pyrrolone ring. This forms a stable thioether bond, effectively conjugating the biotin moiety to the protein.
Reversibility of Conjugation
A significant advantage of 5MP-based bioconjugation is its reversibility. The formed thioether bond is stable at neutral pH but can be cleaved under specific conditions.
-
Alkaline Conditions: The conjugate can efficiently release the thiol via a retro-Michael reaction in an alkaline buffer (pH 9.5).
-
Thiol Exchange: The native protein can also be regenerated through thiol exchange by introducing an excess of another thiol-containing compound, such as glutathione (B108866) (GSH), at a physiologically relevant pH of 7.5.
Quantitative Data
The performance of 5MPs has been quantitatively evaluated, demonstrating their superiority over traditional maleimide (B117702) reagents.
| Parameter | 5-Methylene Pyrrolone (5MP) | N-hydroxyethyl maleimide | Reference |
| Stability at pH 7.5 | No decomposition observed after 72 hours | Complete decomposition in 2 hours | |
| Stability at pH 9.5 | No decomposition observed after 72 hours | Complete decomposition in 2 hours | |
| Half-life of Conjugate (pH 7.5, 37°C) | 28.5 hours (for fluorescein-5MP conjugate) | Stable (but prone to ring-opening hydrolysis) |
Experimental Protocols
The following are generalized protocols for the use of this compound in protein labeling, based on the methodologies for 5MPs.
Protein Labeling with this compound
Materials:
-
Protein with an accessible cysteine residue in a suitable buffer (e.g., PBS or HEPES, pH 7.5).
-
This compound stock solution (in an organic solvent like DMSO or DMF).
-
Quenching reagent (e.g., a small molecule thiol like β-mercaptoethanol or dithiothreitol).
-
Purification column (e.g., size-exclusion chromatography) to remove excess labeling reagent.
Protocol:
-
Prepare Protein Solution: Dissolve or dilute the protein to a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.0.
-
Prepare this compound Solution: Immediately before use, prepare a stock solution of this compound in DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or on ice for 2 hours.
-
Quenching (Optional): Add a quenching reagent to consume any unreacted this compound.
-
Purification: Remove excess labeling reagent and byproducts by size-exclusion chromatography or dialysis.
Cleavage of the Biotin-Protein Conjugate
Protocol for Retro-Michael Reaction:
-
Buffer Exchange: Exchange the buffer of the biotinylated protein solution to an alkaline buffer (e.g., 50 mM sodium phosphate, pH 9.5).
-
Incubation: Incubate the solution at room temperature or 37°C.
-
Monitoring: Monitor the release of the native protein by a suitable analytical method such as HPLC or mass spectrometry.
Protocol for Thiol Exchange:
-
Add Thiol Reagent: To the biotinylated protein in a buffer at pH 7.5, add an excess (e.g., 50 mM) of a thiol-containing compound like glutathione (GSH).
-
Incubation: Incubate the mixture at 37°C.
-
Monitoring: Monitor the regeneration of the native protein.
Application in Studying Signaling Pathways
While this compound is not a direct modulator of signaling pathways, it is a valuable tool for studying them. By biotinylating a specific protein within a signaling cascade, researchers can perform various downstream applications.
This workflow allows for the isolation of protein complexes for mass spectrometry-based identification of binding partners, the visualization of a protein's subcellular localization, or the immobilization of a protein for activity studies, all of which can provide critical insights into its function within a signaling network.
Conclusion
This compound represents a significant advancement in the field of bioconjugation. Its high specificity for thiols, enhanced stability, and the reversible nature of its conjugates make it a versatile and powerful tool for researchers. The straightforward synthesis and application protocols further enhance its utility in a wide range of biochemical and biomedical research, including the investigation of complex signaling pathways.
References
L-Biotin-NH-5MP: A Technical Guide to a Thiol-Specific, Reversible Bioconjugation Reagent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the properties, specifications, and applications of L-Biotin-NH-5MP, a biotin-conjugated 5-methylene pyrrolone (5MP) reagent. This compound is a valuable tool for the thiol-specific, reversible labeling of cysteine residues in proteins and other biomolecules.
Core Properties and Specifications
This compound is a chemical probe that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the specific and reversible reactivity of a 5-methylene pyrrolone group towards thiol moieties. This dual functionality makes it particularly useful for applications requiring the temporary immobilization or purification of proteins.
While a detailed Certificate of Analysis for this compound is not publicly available, the following table summarizes its known properties based on information from chemical suppliers and related scientific literature. Purity specifications for the closely related compound, this compound-Br, are often listed as greater than 96%, suggesting a similar high purity for the non-brominated analog.
| Property | Specification | Source |
| Chemical Name | L-Biotin-N'-(5-methylene-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide | Inferred from structure |
| Molecular Formula | C₁₅H₂₀N₄O₃S | MedChemExpress[1] |
| Molecular Weight | 336.41 g/mol | MedChemExpress[1] |
| CAS Number | 2100288-18-2 | MedChemExpress[1] |
| Appearance | Solid (presumed) | General knowledge |
| Purity | >96% (representative for 5MPs) | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as DMSO and DMF | General knowledge for similar compounds |
| Storage | Store desiccated at -20°C for long-term stability. | MedChemExpress[1][2] |
Reaction Mechanism and Signaling Pathway
The core functionality of this compound lies in the Michael addition reaction between the 5-methylene pyrrolone (5MP) moiety and a thiol group, typically from a cysteine residue on a protein. This reaction is highly specific for thiols under physiological conditions. A key feature of this chemistry is its reversibility. The formed conjugate is stable at neutral pH but can be cleaved under alkaline conditions (pH 9.5) or through thiol exchange with an excess of a competing thiol, allowing for the traceless release of the modified protein.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and application of biotin-conjugated 5-methylene pyrrolones, based on the work of Zhang et al. in the Journal of the American Chemical Society.
Representative Synthesis of a Biotin-Conjugated 5MP
This protocol describes the synthesis of a biotin-5MP derivative from biotin hydrazide, which is structurally analogous to this compound.
Methodology:
-
Preparation of the 5MP Precursor: A solution of 5-(acetoxymethyl)furan-2(5H)-one is treated with 0.1 M HCl to generate the reactive intermediate.
-
Neutralization: The acidic solution is neutralized with sodium bicarbonate (NaHCO₃).
-
Coupling Reaction: Biotin hydrazide (or a similar primary amine-containing biotin derivative) is added to the neutralized precursor solution.
-
Incubation: The reaction mixture is stirred at room temperature for approximately 1 hour.
-
Purification: The resulting biotin-conjugated 5MP is then purified, typically using chromatographic methods.
Protein Bioconjugation with this compound
This protocol outlines the general procedure for labeling a cysteine-containing protein with this compound.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Quenching reagent (e.g., L-cysteine or dithiothreitol, DTT).
-
Desalting column or dialysis cassette for purification.
Methodology:
-
Protein Preparation: Ensure the protein solution is free of other thiol-containing reagents. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching (Optional): To stop the reaction, a small molar excess of a thiol-containing quenching reagent can be added.
-
Purification: Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Confirm the successful biotinylation of the protein using techniques such as mass spectrometry (to observe the mass shift) and/or a Western blot or ELISA-based assay with a streptavidin-HRP conjugate.
Cleavage of the Biotin Label
This protocol describes the release of the biotinylated protein from the this compound conjugate.
Methodology for High pH Cleavage:
-
Adjust the pH of the biotinylated protein solution to 9.5 using a suitable alkaline buffer (e.g., carbonate-bicarbonate buffer).
-
Incubate at room temperature for 1-2 hours.
-
The protein will be released, and the native thiol group on the cysteine residue will be regenerated.
Methodology for Thiol Exchange:
-
Add a significant excess (e.g., 50-100 mM) of a competing thiol, such as DTT or glutathione, to the biotinylated protein solution at pH 7.5.
-
Incubate at 37°C for 1-4 hours.
-
The biotin-5MP adduct will be exchanged with the competing thiol, releasing the native protein.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for various applications, including:
-
Protein Immobilization and Pulldown: Biotinylated proteins can be captured on streptavidin-coated beads or surfaces for affinity purification or interaction studies. The reversible nature of the linkage allows for the subsequent mild elution of the protein of interest and its binding partners, which is a significant advantage over the harsh denaturing conditions often required to break the biotin-streptavidin interaction.
-
Temporary Thiol Protection: The 5MP group can be used to protect a reactive cysteine residue during other chemical modifications on the protein. The protecting group can then be removed under mild conditions.
-
Controlled Release of Protein Cargo: In drug delivery or cellular studies, a protein can be attached to a surface or another molecule via the this compound linker and then released at a specific time by changing the pH or introducing a thiol-containing releasing agent.
References
A Technical Guide to the Preliminary Investigation of L-Biotin-NH-5MP in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the preliminary investigation of L-Biotin-NH-5MP, a thiol-reactive biotinylation reagent, in cell lysates. This compound is a biotin-conjugated 5-Methylene pyrrolone (5MP) that enables the specific labeling and subsequent enrichment of proteins containing reactive cysteine residues.[1] This methodology, often a key component of activity-based protein profiling (ABPP), is instrumental in identifying novel drug targets, elucidating enzymatic activity, and mapping protein interaction networks within a complex proteome. This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to guide researchers in utilizing this powerful chemical probe.
Introduction to this compound
This compound is a chemical probe designed for cysteine-specific protein modification.[1] It consists of two key functional moieties:
-
5-Methylene Pyrrolone (5MP): A reactive group that specifically and reversibly forms a covalent bond with the thiol group of cysteine residues on proteins.[1]
-
Biotin: A high-affinity ligand for streptavidin, enabling the efficient capture and enrichment of labeled proteins from complex mixtures like cell lysates.[2][3]
The use of such biotin-based probes is a cornerstone of modern chemical proteomics. By treating a cell lysate with this compound, researchers can "tag" a sub-proteome of cysteine-containing proteins. These tagged proteins can then be isolated using streptavidin-coated beads in a process known as an affinity pull-down assay. Subsequent analysis, typically by mass spectrometry, allows for the identification and quantification of these captured proteins, providing insights into their roles in cellular processes and their potential as therapeutic targets.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the overall experimental workflow for a typical pull-down assay and a hypothetical signaling pathway that could be investigated using this compound.
Detailed Experimental Protocols
This section provides a detailed protocol for identifying protein targets of this compound from cell lysates.
Materials and Reagents
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
This compound probe
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer for Western Blot, or ammonium (B1175870) bicarbonate for mass spectrometry)
Cell Lysis
-
Culture cells of interest to ~80-90% confluency.
-
Wash the cells three times with ice-cold PBS to remove media components.
-
Add ice-cold lysis buffer to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of the lysate using a BCA assay.
Biotinylation and Affinity Enrichment
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer. For each pull-down, use approximately 500 µg to 1 mg of total protein.
-
Add this compound to the lysate at a predetermined optimal concentration. As a starting point, a concentration range of 1-10 µM can be tested. Include a vehicle-only (e.g., DMSO) control.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
While incubating, prepare the streptavidin beads. Resuspend the beads in lysis buffer, wash three times, and equilibrate them in the same buffer.
-
Add the pre-washed streptavidin beads to the lysate and incubate for 1 hour at room temperature with rotation to capture the biotinylated protein complexes.
Washing and Elution
-
Place the tubes on a magnetic stand to collect the beads. Discard the supernatant.
-
Wash the beads five times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.
-
After the final wash, remove all residual buffer.
-
For Western Blot Analysis: Resuspend the beads in 50 µL of 2x SDS-PAGE sample buffer and boil at 95°C for 10 minutes to elute the proteins.
-
For Mass Spectrometry Analysis: Elute the proteins using a competitive or denaturing elution buffer compatible with downstream digestion, or perform on-bead digestion with trypsin.
Data Presentation and Interpretation
Quantitative data is crucial for identifying specific protein targets. The most common method involves quantitative mass spectrometry, comparing the abundance of proteins pulled down by this compound against a control.
Table 1: Hypothetical Quantitative Mass Spectrometry Results
This table summarizes potential findings from a proteomic experiment comparing this compound pull-downs to a vehicle control in a cancer cell line.
| Protein ID (UniProt) | Gene Name | Fold Change (Probe vs. Control) | p-value | Function |
| P04637 | TP53 | 1.2 | 0.45 | Tumor Suppressor |
| P62258 | PRKACA | 15.8 | < 0.001 | Serine/Threonine Kinase |
| Q06830 | GSR | 12.3 | < 0.001 | Redox Regulation |
| P31946 | HSPA8 | 1.5 | 0.38 | Chaperone (Common non-specific binder) |
| P08670 | VIM | 2.1 | 0.15 | Cytoskeletal Protein |
| Q13155 | KEAP1 | 22.5 | < 0.0001 | Cysteine-rich sensor protein |
Data is for illustrative purposes only.
Interpretation:
-
High Fold Change & Low p-value: Proteins like PRKACA, GSR, and KEAP1 show significant enrichment, making them strong candidates for specific interactors with reactive cysteines.
-
Low Fold Change & High p-value: Proteins like TP53, HSPA8, and VIM are likely non-specific binders or background contaminants, a common challenge in pull-down assays.
Table 2: Experimental Conditions for Optimization
To ensure robust results, key parameters of the assay should be optimized.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Probe Concentration | 1 µM | 5 µM | 10 µM |
| Lysate Concentration | 0.5 mg/mL | 1.0 mg/mL | 2.0 mg/mL |
| Incubation Time | 30 min | 60 min | 120 min |
| Wash Buffer | PBS + 0.1% Tween | PBS + 0.5% Tween | RIPA Buffer |
Conclusion
This compound is a valuable tool for the functional investigation of proteins with reactive cysteine residues. By following the detailed protocols for affinity purification and employing quantitative mass spectrometry, researchers can successfully identify and validate novel protein targets in cell lysates. This approach provides a powerful platform for advancing drug discovery and deepening our understanding of cellular signaling networks.
References
A Technical Guide to Cysteine-Specific Bioconjugation: Core Principles and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles and core methodologies for cysteine-specific bioconjugation. Cysteine's unique properties—its relatively low abundance in proteins and the high nucleophilicity of its thiol side chain—make it an ideal target for precise, site-specific modification of biomolecules.[1][2][3] This guide details the most established chemical strategies, presents key quantitative data for reaction optimization, provides detailed experimental protocols, and illustrates the underlying mechanisms and workflows.
Core Principles of Cysteine-Specific Bioconjugation
The foundation of cysteine-specific bioconjugation lies in the chemoselective reaction between the sulfhydryl group (-SH) of a cysteine residue and a compatible electrophilic reagent.[1] The reactivity of the cysteine thiol is highly dependent on its protonation state; the deprotonated thiolate form (S⁻) is a significantly stronger nucleophile.[3] The pKa of the cysteine thiol is approximately 8.5, meaning that at physiological pH, a fraction of cysteine residues will be in the highly reactive thiolate state.[1][2]
Key considerations for successful cysteine-specific bioconjugation include:
-
Specificity and Selectivity: The chosen reagent should react preferentially with cysteine residues over other potentially nucleophilic amino acid side chains, such as lysine (B10760008) or histidine.[1] Reaction conditions, particularly pH, are critical for controlling selectivity.[3]
-
Reaction Kinetics: The reaction should proceed at a reasonable rate under biocompatible conditions (aqueous media, near-neutral pH, and ambient temperature).[1]
-
Stability of the Conjugate: The resulting covalent bond should be stable under physiological conditions to ensure the integrity of the bioconjugate during its intended application.[1]
-
Accessibility of Cysteine Residues: For native proteins, cysteine residues may be involved in disulfide bonds or buried within the protein's tertiary structure. Reduction of disulfide bonds is often a necessary prerequisite for conjugation.
Major Chemical Strategies for Cysteine-Specific Bioconjugation
Three primary classes of reagents have been extensively developed and utilized for cysteine-specific modification: maleimides, haloacetyls, and pyridyl disulfides.
Thiol-Maleimide Chemistry
The reaction between a maleimide (B117702) and a thiol is one of the most widely used methods for bioconjugation.[1] It proceeds via a Michael addition mechanism, where the cysteine thiolate attacks the electron-deficient carbon-carbon double bond of the maleimide ring, forming a stable thioether bond.[4]
Mechanism: Michael Addition
This reaction is highly selective for thiols within a pH range of 6.5-7.5.[4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5] However, a key consideration is the stability of the resulting thiosuccinimide adduct, which can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation.[4][6]
Haloacetyl Chemistry
Haloacetyl reagents, such as iodoacetamides and bromoacetamides, react with cysteine thiols via a nucleophilic substitution (SN2) reaction. The thiolate anion attacks the carbon atom bearing the halide, displacing it and forming a stable thioether linkage.[6]
Mechanism: Nucleophilic Substitution
To ensure specificity for cysteine residues, it is recommended to use a slight excess of the haloacetyl reagent over the number of sulfhydryl groups at a pH of around 8.3.[6] If a large excess of the reagent is used, or in the absence of free thiols, reactions with other amino acids can occur.[6]
Pyridyl Disulfide Chemistry
Pyridyl disulfide reagents react with free thiols through a disulfide exchange mechanism. This reaction forms a new, cleavable disulfide bond between the protein and the modifying agent, releasing pyridine-2-thione as a byproduct.[7]
Mechanism: Disulfide Exchange
This reaction is advantageous because the release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[7] The resulting disulfide bond is cleavable by reducing agents, which can be a desirable feature for applications such as drug delivery.[7]
Quantitative Data for Cysteine-Specific Bioconjugation
The efficiency and outcome of a bioconjugation reaction are governed by several quantitative parameters. The following tables summarize key data for the most common cysteine-specific chemistries.
Table 1: Second-Order Rate Constants for Cysteine Bioconjugation Reactions
| Reagent Class | Specific Reagent Example | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Haloacetyls | Iodoacetamide (B48618) | ~0.6 | A commonly used benchmark, though relatively slow.[8] |
| Maleimides | N-ethylmaleimide | ~10² | Considered a fast reaction, but conjugate stability can be a concern.[8] |
| Vinylpyridines | N-methylated vinylpyridine | 18.2 | Significantly more reactive than non-quaternized vinylpyridines.[8] |
| Carbonylacrylics | Carbonylacrylic reagent 3 | 40.2 | Reactivity is comparable to that of maleimides.[8] |
| Organometallics | Au(III) reagents | 2160 - 4220 | Kinetically tunable reagents offering very fast conjugation.[3] |
| para-Quinone Methides | p-QM derivatives | 4.78 x 10² - 1.67 x 10⁴ | Exhibit robust kinetics and high specificity for cysteine. |
Table 2: Stability of Cysteine-Maleimide Adducts (Thiosuccinimide)
| Adduct | Condition | Half-life (t₁₂) | Reference(s) |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 19 ± 2 hours | [] |
| NEM - N-acetylcysteine | Incubated with glutathione | 20 to 80 hours | [] |
| N-phenyl maleimide (NPM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.1 hours | [10] |
| Antibody-drug conjugate (ADC) with maleimide linker | In human plasma at 37°C (stable site) | ~80% remaining after 72 hours | [] |
| Antibody-drug conjugate (ADC) with maleimide linker | In human plasma at 37°C (labile site) | ~20% remaining after 72 hours | [] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key cysteine-specific bioconjugation methodologies.
General Experimental Workflow
The general workflow for cysteine-specific bioconjugation involves several key steps, from protein preparation to final conjugate characterization.
Protocol for Maleimide-Cysteine Conjugation
This protocol provides a general procedure for labeling a protein with a maleimide-functionalized molecule.
Materials:
-
Protein containing free cysteine(s)
-
Degassed reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction (optional)
-
Maleimide-functionalized reagent (e.g., fluorescent dye, drug)
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Protein Preparation and Reduction: a. Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. b. If disulfide bond reduction is necessary, add a 10- to 100-fold molar excess of TCEP to the protein solution. If using DTT, it must be removed after reduction (e.g., by a desalting column) as it will compete with the protein thiols for the maleimide. c. Incubate the mixture for 30-60 minutes at room temperature.
-
Maleimide Reagent Preparation: a. Immediately before use, dissolve the maleimide-functionalized molecule in an appropriate solvent like anhydrous DMSO or DMF to a concentration of 10 mM.[11]
-
Conjugation Reaction: a. Add the dissolved maleimide reagent to the protein solution at a 10:1 to 20:1 molar ratio of maleimide to protein. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification of the Conjugate: a. After the incubation period, remove the excess, unreacted maleimide reagent using size-exclusion chromatography, dialysis, or spin filtration.[1]
-
Characterization: a. Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (to measure the mass shift), UV-Vis spectroscopy (if the label has a chromophore), and SDS-PAGE (to observe the shift in molecular weight).
Protocol for Haloacetyl-Cysteine Conjugation
This protocol outlines the procedure for modifying a protein with an iodoacetamide-based reagent.
Materials:
-
Protein containing free cysteine(s)
-
Reaction buffer (e.g., 200 mM ammonium (B1175870) bicarbonate, pH 8.0)[11]
-
Reducing agent (e.g., TCEP)
-
Iodoacetamide (IAA) reagent
-
Quenching solution (e.g., DTT)
-
Purification system
Procedure:
-
Protein Preparation and Reduction: a. Dissolve 20-100 µg of the protein sample in a suitable buffer.[11] b. Add TCEP to a final concentration that provides a molar excess over the protein's disulfide bonds and incubate at 55°C for 1 hour.[11]
-
Iodoacetamide Reagent Preparation: a. Immediately before use, prepare a fresh stock solution of iodoacetamide (e.g., 375 mM in the reaction buffer).[11] This solution is light-sensitive and should be prepared and used in the dark.[11]
-
Alkylation Reaction: a. Add the iodoacetamide solution to the reduced protein sample to achieve at least a 10-fold molar excess of iodoacetamide to sulfhydryls.[11] b. Incubate the reaction for 30 minutes at room temperature, protected from light.[11]
-
Quenching and Purification: a. Quench any unreacted iodoacetamide by adding DTT. b. Purify the conjugate from excess reagents using standard methods like dialysis or gel filtration.
-
Characterization: a. Analyze the conjugate by mass spectrometry to confirm the addition of a carbamidomethyl group (57.07 Da) to each modified cysteine residue.[1]
Protocol for Pyridyl Disulfide-Cysteine Conjugation
This protocol describes the conjugation of a thiol-containing molecule to a protein via a pyridyl disulfide reagent.
Materials:
-
Protein with accessible cysteine residues
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Pyridyl disulfide-functionalized reagent
-
Spectrophotometer
-
Purification system
Procedure:
-
Reactant Preparation: a. Dissolve the protein in the conjugation buffer. b. Dissolve the pyridyl disulfide reagent in a suitable solvent (e.g., DMSO).
-
Conjugation Reaction: a. Add the dissolved pyridyl disulfide reagent to the protein solution. A molar ratio of 1:1.5 (protein:reagent) can be a starting point. b. Incubate the reaction for 2 hours at room temperature.[12]
-
Monitoring the Reaction: a. The progress of the reaction can be monitored by measuring the absorbance of the solution at 343 nm, which corresponds to the release of the pyridine-2-thione byproduct.[7][12]
-
Purification: a. Purify the conjugate from the released pyridine-2-thione and excess reagent using size-exclusion chromatography or dialysis.
-
Characterization: a. Confirm the conjugation using mass spectrometry and assess the purity by HPLC. The disulfide linkage can be confirmed by treating an aliquot of the conjugate with a reducing agent like DTT and observing the cleavage of the conjugate.
Conclusion
Cysteine-specific bioconjugation is a powerful and versatile strategy for the precise modification of proteins and other biomolecules. The choice of chemical methodology—be it thiol-maleimide chemistry, haloacetylation, or pyridyl disulfide exchange—depends on the specific application, the desired stability of the conjugate, and the properties of the molecule to be conjugated. A thorough understanding of the underlying chemical principles, reaction kinetics, and potential side reactions is crucial for the successful design and execution of these bioconjugation strategies. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their cysteine-specific modification experiments for a wide range of applications in basic research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. Disulfide reduction using TCEP reaction [biosyn.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: L-Biotin-NH-5MP Bioconjugation to Purified Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Biotin-NH-5MP is a novel bioconjugation reagent designed for the specific and reversible labeling of cysteine residues on purified proteins. This reagent features a 5-Methylene Pyrrolone (5MP) moiety, which acts as a Michael acceptor for the thiol group of cysteine, and a biotin (B1667282) tag for detection, purification, and affinity-based applications. The bioconjugation is characterized by its high specificity for thiols, stability under physiological conditions, and the unique ability to be reversed, allowing for the traceless release of the native protein.[1][2][3] These characteristics make this compound a superior alternative to traditional maleimide-based reagents, which can exhibit instability and off-target reactions.[1][4]
This document provides a detailed protocol for the bioconjugation of this compound to purified proteins, including methods for purification of the conjugate and subsequent cleavage of the biotin tag.
Key Features of this compound Bioconjugation
-
Cysteine-Specificity: The 5-Methylene Pyrrolone (5MP) moiety reacts specifically with the thiol group of cysteine residues.[1][5]
-
Reversibility: The linkage is stable at neutral pH but can be cleaved under alkaline conditions (pH 9.5) or through thiol exchange, regenerating the native, unmodified protein.[1][2][3]
-
High Stability: The 5MP reagent and the resulting conjugate exhibit greater stability in aqueous buffers compared to maleimide-based reagents, which are prone to hydrolysis.[1]
-
Rapid and Clean Reaction: The Michael addition of a thiol to the 5MP reagent is a rapid and clean reaction that does not generate a new stereocenter, simplifying product analysis.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Purified protein containing at least one accessible cysteine residue
-
This compound (or this compound-Br for faster kinetics)[5][6]
-
Reaction Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5
-
Quenching Reagent: N-acetyl-L-cysteine or β-mercaptoethanol
-
Purification Resin: Streptavidin-agarose or NeutrAvidin-agarose beads
-
Wash Buffer: 50 mM HEPES, 150 mM NaCl, 0.1% Tween-20, pH 7.5
-
Elution Buffer (for affinity purification):
-
Cleavage Buffers:
-
Alkaline Cleavage: 50 mM Borate buffer, pH 9.5
-
Thiol Exchange Cleavage: 50 mM HEPES, 100 mM NaCl, 20 mM Glutathione (GSH), pH 7.5[1]
-
-
Desalting columns
Bioconjugation of this compound to Purified Protein
This protocol is a general guideline and may require optimization for specific proteins.
-
Protein Preparation:
-
Ensure the purified protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the protein has been stored in a buffer containing thiols (e.g., DTT), these must be removed by dialysis or using a desalting column prior to conjugation.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, treat the protein with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent before proceeding.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an organic solvent such as DMSO at a concentration of 10-20 mM.
-
-
Bioconjugation Reaction:
-
In a microcentrifuge tube, combine the purified protein with the Reaction Buffer.
-
Add a 10-fold molar excess of the this compound stock solution to the protein solution.[1] The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1 hour at 37°C. The reaction is typically complete within 10-30 minutes for peptides.[1]
-
To quench the reaction, add a 100-fold molar excess of a quenching reagent like N-acetyl-L-cysteine and incubate for an additional 15 minutes.
-
Purification of the Biotinylated Protein
Excess biotinylation reagent and quenched reagent should be removed to prevent interference in downstream applications.
-
Removal of Excess Reagent:
-
Pass the reaction mixture through a desalting column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Affinity Purification (Optional):
-
To specifically isolate the biotinylated protein, use streptavidin or NeutrAvidin affinity chromatography.
-
Equilibrate the streptavidin-agarose resin with Wash Buffer.
-
Apply the desalted protein sample to the resin and incubate for 1 hour at 4°C with gentle mixing.
-
Wash the resin extensively with Wash Buffer to remove any non-biotinylated protein.
-
Elute the biotinylated protein using an appropriate Elution Buffer. Note that elution from standard streptavidin resin requires harsh denaturing conditions due to the strong biotin-streptavidin interaction.[7] For non-denaturing elution, a monomeric avidin (B1170675) resin is recommended.[7]
-
Analysis of Bioconjugation Efficiency
The success of the biotinylation can be assessed using several methods:
-
SDS-PAGE Gel Shift Assay:
-
Run samples of the unreacted protein and the biotinylated protein on an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore to specifically detect the biotinylated protein.
-
-
Mass Spectrometry:
-
Analyze the unreacted and biotinylated protein by mass spectrometry to determine the mass shift corresponding to the addition of the this compound moiety.[2] This will confirm the covalent modification and can also provide information on the number of biotin tags per protein molecule.
-
Reversible Cleavage of the Biotin Tag
A key advantage of this compound is the ability to remove the biotin tag, regenerating the native protein.
-
Alkaline Cleavage:
-
Dialyze the biotinylated protein into the Alkaline Cleavage Buffer (pH 9.5).
-
Incubate at 37°C. The half-life of the conjugate at this pH is approximately 0.6 hours.[1] Monitor the cleavage over time to determine the optimal incubation period.
-
-
Thiol Exchange Cleavage:
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Reaction pH | pH 6.0 - 8.5 | Highly specific and efficient conjugation. | [1] |
| Reaction Time | 10-fold excess reagent, 37°C | Reaction with a model peptide is complete in 10 minutes. | [1] |
| Reagent Stability | pH 6.0 - 9.5, 72 hours | No decomposition of 5MP reagent observed. | [1] |
| Conjugate Half-life | pH 7.5, 37°C | 16.9 hours | [1] |
| Conjugate Half-life | pH 9.5, 37°C | 0.6 hours | [1] |
| Thiol Exchange | 20 mM GSH, pH 7.5, 37°C | Quantitative release of protein in < 30 minutes. | [1] |
| Reagent | Target Residue | Reversibility | Key Advantage |
| This compound | Cysteine | Yes | High stability and reversible conjugation. |
| Maleimide-Biotin | Cysteine | Prone to side reactions | Widely used, but less stable conjugates. |
| NHS-Ester-Biotin | Lysine, N-terminus | No | Targets primary amines. |
Visualizations
Caption: Workflow for this compound bioconjugation to purified proteins.
Caption: Reversible Michael addition of this compound to a protein's cysteine residue.
References
- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry analysis of affinity-purified cytoplasmic translation initiation complexes from human and fly cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for Labeling Peptides with L-Biotin-NH-5MP
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Biotin-NH-5MP is a thiol-specific biotinylation reagent that enables the reversible labeling of cysteine-containing peptides. This reagent features a 5-Methylene Pyrrolone (5MP) moiety, which selectively reacts with sulfhydryl groups (-SH) via a Michael addition, forming a stable thioether linkage under physiological conditions. A key advantage of the 5MP linker is its susceptibility to cleavage under specific, mild conditions, allowing for the traceless removal of the biotin (B1667282) tag. This feature is particularly valuable in applications such as affinity purification, where the recovery of the native, unmodified peptide is desired.
Compared to traditional maleimide-based reagents, 5MP derivatives exhibit enhanced stability in aqueous solutions, with greater resistance to hydrolysis. The reaction with cysteine residues is rapid and highly specific over a pH range of 6.0 to 8.5.[1]
These application notes provide a comprehensive guide to the experimental protocols for labeling peptides with this compound, including reaction conditions, purification of the biotinylated peptide, and methods for cleaving the biotin tag.
Chemical Properties and Reaction Mechanism
-
Reagent Name: this compound
-
CAS Number: 2100288-18-2
-
Molecular Formula: C₁₅H₂₀N₄O₃S
-
Molecular Weight: 336.41 g/mol
-
Reactivity: Specifically targets free sulfhydryl groups (thiols) on cysteine residues.
-
Reaction pH: Optimal between 6.0 and 8.5.[1]
-
Linkage: Reversible thioether bond.
The reaction mechanism involves the Michael addition of the thiol group from a cysteine residue to the activated double bond of the 5-Methylene Pyrrolone ring of this compound. This forms a stable covalent bond.
Figure 1. Reversible Labeling Chemistry of this compound.
Experimental Protocols
Materials
-
Cysteine-containing peptide
-
This compound[2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.5[1]
-
Reducing agent (optional, for peptides with existing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent (optional): β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
Cleavage Buffer (for biotin removal):
-
Alkaline Buffer: 100 mM sodium phosphate, pH 9.5
-
Thiol Exchange Buffer: 50 mM HEPES, pH 7.5, containing 20 mM DTT or glutathione[1]
-
-
Purification Supplies: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column, or streptavidin-agarose resin.
Protocol 1: Biotinylation of a Cysteine-Containing Peptide
This protocol is designed for a peptide with a free cysteine residue. If the peptide contains disulfide bonds, they must first be reduced using a reagent like TCEP.
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the Reaction Buffer (pH 7.5) to a final concentration of 1-5 mg/mL.
-
If the peptide has low aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO before dilution with the Reaction Buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
-
Labeling Reaction:
-
Reaction Quenching (Optional):
-
To quench any unreacted this compound, a small molar excess of a thiol-containing reagent such as BME or DTT can be added.
-
-
Purification of the Biotinylated Peptide:
-
The biotinylated peptide can be purified from excess reagent and byproducts using RP-HPLC with a C18 column. A water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically used for elution.[3]
-
Alternatively, for a quick cleanup, size-exclusion chromatography (desalting column) can be used if the peptide is significantly larger than the biotinylation reagent.
-
Protocol 2: Characterization of the Biotinylated Peptide
Successful biotinylation can be confirmed by mass spectrometry. The addition of this compound to a cysteine residue results in a specific mass increase.
-
Mass Shift Calculation: The addition of one molecule of this compound (C₁₅H₂₀N₄O₃S) results in a mass increase of 336.41 Da.
-
Analysis: Analyze the purified biotinylated peptide using MALDI-TOF or LC-ESI-MS to confirm the expected mass shift.
| Parameter | Value | Reference |
| Reagent | This compound | [2] |
| Target Residue | Cysteine | [1] |
| Optimal pH Range | 6.0 - 8.5 | [1] |
| Recommended Buffer | 50 mM HEPES, pH 7.5 | [1] |
| Reaction Temperature | 37°C | [1] |
| Reaction Time | 10 - 60 minutes | [1] |
| Recommended Molar Excess | 10-fold | [1] |
| Mass Shift | +336.41 Da |
Protocol 3: Cleavage of the Biotin Tag
The reversible nature of the 5MP linkage allows for the removal of the biotin tag to recover the native peptide.
Method A: Alkaline Hydrolysis
-
Dissolve the purified biotinylated peptide in the Alkaline Buffer (pH 9.5).
-
Incubate at 37°C. The half-life of the linkage at this pH is approximately 0.6 hours.[1]
-
Monitor the cleavage by RP-HPLC or mass spectrometry.
-
Purify the cleaved peptide using RP-HPLC.
Method B: Thiol Exchange
-
Dissolve the purified biotinylated peptide in the Thiol Exchange Buffer (pH 7.5) containing a high concentration of a competing thiol (e.g., 20 mM DTT or glutathione).[1]
-
Incubate at 37°C and monitor the reaction by RP-HPLC or mass spectrometry.
-
Purify the cleaved peptide using RP-HPLC to separate it from the competing thiol and the released biotin moiety.
| Cleavage Method | Buffer Conditions | Temperature | Half-life of Linkage | Reference |
| Alkaline Hydrolysis | 100 mM Phosphate, pH 9.5 | 37°C | ~0.6 hours | [1] |
| Thiol Exchange | 50 mM HEPES, pH 7.5, with 20 mM DTT | 37°C | Reaction proceeds to completion | [1] |
Application: Affinity Purification Workflow
A primary application for reversibly biotinylated peptides is in affinity purification or pull-down assays to study protein-protein interactions. The ability to release the bait peptide and its binding partners under mild conditions is a significant advantage.
Figure 2. Workflow for a Pull-Down Assay Using a Reversibly Biotinylated Peptide.
This workflow allows for the efficient capture of protein complexes and their subsequent release for analysis without the harsh denaturing conditions often required to break the strong biotin-streptavidin interaction.[4] This preserves the integrity of the interacting proteins, making this method ideal for studying protein complexes and signaling pathways.
References
- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. Efficient and versatile one-step affinity purification of in vivo biotinylated proteins: Expression, characterization and structure analysis of recombinant human Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Biotin-NH-5MP in Protein Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Biotin-NH-5MP for the identification and characterization of protein-protein interactions through pull-down assays. This compound is a thiol-reactive biotinylation reagent that specifically targets cysteine residues on proteins, enabling the use of a specifically labeled protein as "bait" to capture its interacting partners ("prey") from a complex biological sample, such as a cell lysate.
Introduction to this compound-Mediated Pull-Down Assays
This compound is a biotin-conjugated 5-Methylene pyrrolone (5MP) that serves as a thiol-specific, reversible bioconjugation reagent for the modification of cysteine residues in proteins.[1] This specificity allows for the precise biotinylation of a target protein, which can then be immobilized on streptavidin-coated beads. The strong and highly specific interaction between biotin (B1667282) and streptavidin provides a robust anchor for affinity purification.[2][3]
This technique is invaluable for:
-
Discovering novel protein-protein interactions: Identifying previously unknown binding partners of a protein of interest.
-
Validating suspected interactions: Confirming interactions suggested by other methods like co-immunoprecipitation.
-
Investigating the effect of post-translational modifications or mutations on protein interactions.
-
Screening for inhibitors or enhancers of specific protein-protein interactions.
The general workflow involves labeling a purified "bait" protein with this compound, immobilizing the biotinylated bait on streptavidin beads, incubating the immobilized bait with a cell lysate containing potential "prey" proteins, washing away non-specific binders, and finally eluting the bait-prey complexes for analysis by methods such as Western blotting or mass spectrometry.
Data Presentation: Representative Quantitative Pull-Down Results
The following table summarizes hypothetical quantitative data from a pull-down assay followed by mass spectrometry analysis. In this example, "Bait Protein X" (containing a reactive cysteine) is labeled with this compound and used to pull down interacting proteins from a cell lysate. A control experiment using beads without the bait protein is performed to identify non-specific binders.
| Protein ID | Gene Name | Bait Pulldown (Spectral Counts) | Control Pulldown (Spectral Counts) | Fold Enrichment (Bait/Control) | Known/Potential Function |
| P12345 | GENEX | 152 | 2 | 76 | Kinase in MAPK pathway |
| Q67890 | GENEY | 89 | 5 | 17.8 | Scaffolding protein |
| P54321 | GENEZ | 45 | 1 | 45 | Transcription factor |
| Q09876 | GENEW | 12 | 10 | 1.2 | Common contaminant |
Note: The fold enrichment is a key metric for identifying specific interactors. A high fold enrichment suggests a strong and specific interaction with the bait protein. Proteins with low fold enrichment are likely non-specific binders. Further validation by Western blotting or reciprocal pull-down assays is recommended.
Experimental Protocols
Protocol 1: Biotinylation of Bait Protein with this compound
This protocol outlines the steps for labeling a purified protein containing accessible cysteine residues with this compound.
Materials:
-
Purified "bait" protein with at least one reactive cysteine residue.
-
This compound
-
Amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Procedure:
-
Prepare the Bait Protein:
-
Dissolve the purified bait protein in an amine-free buffer at a concentration of 1-5 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free buffer using a desalting column or dialysis.
-
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve this compound in DMF or DMSO to a final concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Remove Excess Biotin Reagent:
-
Remove non-reacted this compound by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Determine Biotinylation Efficiency (Optional):
-
The degree of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
-
Storage:
-
Store the biotinylated bait protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Protein Pull-Down Assay
This protocol describes the use of the biotinylated bait protein to capture interacting prey proteins from a cell lysate.
Materials:
-
Biotinylated bait protein (from Protocol 1)
-
Streptavidin-conjugated agarose (B213101) or magnetic beads
-
Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA or a non-denaturing lysis buffer)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer for Western blotting, or a high-salt or low-pH buffer for mass spectrometry)
-
Microcentrifuge tubes
Procedure:
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.
-
Wash the beads three times with Binding/Wash Buffer. For each wash, centrifuge the beads (or use a magnetic rack) to pellet them and then discard the supernatant.
-
-
Immobilize Biotinylated Bait Protein:
-
Add the biotinylated bait protein to the washed streptavidin beads. A starting amount of 2-10 µg of bait protein per 50 µL of bead slurry is recommended.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated protein to bind to the beads.
-
-
Wash Away Unbound Bait:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.
-
-
Prepare Cell Lysate (Prey):
-
Prepare a cell lysate from your cells or tissue of interest. Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Binding of Prey Proteins:
-
Add the cell lysate to the beads containing the immobilized bait protein. A starting amount of 500 µg to 1 mg of total protein from the lysate is recommended.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Wash Away Non-Specific Binders:
-
Pellet the beads and discard the supernatant (lysate).
-
Wash the beads three to five times with Binding/Wash Buffer. Increase the stringency of the washes (e.g., by increasing the salt concentration) if high background is observed.
-
-
Elution of Bait-Prey Complexes:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the beads.
-
For Western blot analysis, add 2X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For mass spectrometry, use a compatible elution buffer such as a high-salt buffer (e.g., 1 M NaCl) or a low-pH buffer (e.g., 0.1 M glycine, pH 2.8).
-
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against a specific prey protein.
-
For identification of unknown interacting partners, the eluate can be analyzed by mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for a protein pull-down assay using this compound.
Caption: Application of pull-down to identify novel interactors in a signaling pathway.
References
- 1. molecular biology - What is the best way to analyze non-quantitative mass spec hits from an immunoprecipitation pull down? - Biology Stack Exchange [biology.stackexchange.com]
- 2. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 3. IP Pull Downs [proteomics.com]
Application Notes and Protocols for Protein Immobilization using L-Biotin-NH-5MP
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Biotin-NH-5MP is a specialized biotinylation reagent designed for the site-specific labeling of proteins and other biomolecules through a thiol-reactive mechanism. This reagent features a 5-Methylene Pyrrolone (5MP) core, which selectively reacts with free sulfhydryl groups found in cysteine residues. This targeted approach offers significant advantages over traditional amine-reactive biotinylation methods, such as those using N-hydroxysuccinimide (NHS) esters, by enabling more controlled and site-specific immobilization of proteins onto streptavidin-coated surfaces.[1][2][3]
A key feature of the linkage formed by 5-Methylene Pyrrolones is its reversibility.[1][2] The Michael addition of a thiol to the 5MP core can be reversed under specific conditions, such as alkaline pH or through thiol exchange. This "tracelessly removable" property is highly valuable for applications requiring the controlled release of immobilized proteins or for the temporary protection of thiol groups.
These characteristics make this compound an excellent tool for a variety of applications in research and drug development, including:
-
Biosensor Development: Site-specific immobilization of antibodies or other capture proteins can enhance the sensitivity and reproducibility of biosensors.
-
Protein-Protein Interaction Studies: Controlled orientation of a "bait" protein on a surface is crucial for accurately measuring binding kinetics and affinities.
-
Drug Discovery: Immobilization of target proteins for high-throughput screening of small molecule libraries.
-
Enzyme-Based Assays: Stable and oriented immobilization of enzymes can improve their activity and stability in various assay formats.
Principle of Reaction
The immobilization process using this compound involves a two-step workflow. First, the target protein is biotinylated via the reaction of this compound with accessible cysteine residues. The thiol group of the cysteine undergoes a Michael addition to the 5-methylene pyrrolone moiety, forming a stable thioether linkage. In the second step, the biotinylated protein is introduced to a streptavidin-coated surface, where the high-affinity interaction between biotin (B1667282) and streptavidin results in the immobilization of the protein.
Figure 1: Overall workflow for protein immobilization using this compound.
Comparison of Thiol-Reactive vs. Amine-Reactive Biotinylation
The choice of biotinylation chemistry is critical for successful protein immobilization. The following table summarizes the key differences between thiol-reactive (e.g., this compound) and amine-reactive (e.g., NHS-Biotin) approaches.
| Feature | Thiol-Reactive (this compound) | Amine-Reactive (NHS-Biotin) |
| Target Residue | Cysteine (Sulfhydryl group) | Lysine (B10760008) (Primary amine group) |
| Specificity | High, due to the lower abundance and higher nucleophilicity of reactive cysteines. | Lower, as lysine residues are generally more abundant and surface-exposed. |
| Site-Specificity | Enables site-specific labeling, especially with engineered proteins containing a single reactive cysteine. | Random labeling at multiple sites, which can lead to heterogeneous populations of biotinylated proteins. |
| Reversibility | The linkage is reversible under specific conditions (alkaline pH or thiol exchange). | Forms a stable, irreversible amide bond. |
| Impact on Protein Function | Less likely to disrupt protein function if the targeted cysteine is not in an active or binding site. | Higher risk of inactivating the protein if lysines in the active or binding site are modified. |
| pH of Reaction | Typically pH 6.5-7.5. | Typically pH 7-9. |
Experimental Protocols
Protocol 1: Biotinylation of a Cysteine-Containing Protein with this compound
This protocol describes the general procedure for labeling a purified protein with this compound.
Materials:
-
Purified protein with at least one accessible cysteine residue.
-
This compound.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
-
Reducing agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Desalting columns for buffer exchange.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Procedure:
-
Protein Preparation:
-
If the protein is in a buffer containing thiol compounds, exchange it into the Reaction Buffer using a desalting column.
-
If the target cysteine is in a disulfide bond, reduction may be necessary. Incubate the protein with 5-10 mM DTT or TCEP for 1 hour at room temperature. Remove the reducing agent using a desalting column immediately before biotinylation.
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-5 mM to consume any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Biotinylated Protein:
-
Remove excess this compound and the quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Quantification of Biotinylation (Optional):
-
The degree of biotinylation can be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.
-
References
- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cleaving L-Biotin-NH-5MP Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Biotin-NH-5MP is a specialized biotinylation reagent designed for the reversible labeling of molecules containing thiol (-SH) groups, such as cysteine residues in proteins and peptides. The reagent utilizes a 5-Methylene Pyrrolone (5MP) moiety that reacts with thiols via a Michael addition to form a stable, covalent thioether bond. A key feature of this conjugation chemistry is its reversibility. The formed conjugate can be cleaved under specific, mild conditions to regenerate the original, unmodified thiol-containing molecule, making this compound an excellent tool for applications requiring the temporary capture, purification, or labeling of biomolecules.[1][2][3][4][5]
The cleavage of the thiol-5MP conjugate is achieved through a retro-Michael reaction. This reaction can be induced by two primary methods:
-
High pH-Induced Cleavage: Increasing the pH of the solution to alkaline conditions (e.g., pH 9.5) directly catalyzes the reversal of the Michael addition, releasing the unmodified thiol.
-
Thiol Exchange: The addition of a high concentration of a competing thiol-containing reagent (e.g., glutathione, GSH) at a neutral pH (e.g., pH 7.5) can drive the equilibrium back towards the starting materials, effectively displacing the labeled molecule through a thiol exchange mechanism.
These application notes provide detailed protocols for both cleavage methods, enabling researchers to efficiently release their target molecules from the this compound conjugate for downstream analysis or use.
Data Summary
The stability of the thiol-5MP conjugate is highly dependent on pH. The cleavage reaction proceeds more rapidly at higher pH values. The following table summarizes the stability of a model thiol-5MP conjugate at 37°C, illustrating the efficiency of pH-induced cleavage.
Table 1: pH-Dependent Stability of a Thiol-5MP Conjugate
| Buffer pH | Half-life (t½) at 37°C |
|---|---|
| 6.0 | 104.9 hours |
| 7.5 | 16.9 hours |
| 8.5 | 4.3 hours |
| 9.5 | 0.6 hours (36 minutes) |
Data derived from a study on a model N-acetylcysteine-5MP conjugate.
Table 2: Comparison of Cleavage Methods
| Feature | High pH-Induced Cleavage | Thiol Exchange Cleavage |
|---|---|---|
| Mechanism | Base-catalyzed retro-Michael reaction | Thiol-mediated displacement |
| Primary Reagent | Alkaline Buffer (e.g., Carbonate-Bicarbonate) | High concentration of a competing thiol (e.g., GSH, DTT) |
| Optimal pH | 9.5 | 7.5 |
| Key Advantage | Does not require additional thiol reagents, simplifying downstream cleanup. | Proceeds at a neutral, more biocompatible pH. |
| Consideration | High pH may affect the stability or activity of some proteins. | Requires removal of the excess thiol reagent post-cleavage. |
Experimental Protocols
Protocol 1: High pH-Induced Cleavage
This protocol describes the cleavage of this compound conjugates by raising the pH of the solution.
Materials:
-
This compound conjugated sample
-
High pH Cleavage Buffer: 100 mM Sodium Carbonate-Bicarbonate buffer, pH 9.5
-
Neutralization Buffer: 1 M HEPES, pH 7.0
-
(Optional) Desalting column or dialysis equipment for buffer exchange
Procedure:
-
Buffer Exchange (Recommended): If the conjugated sample is in a buffer with high buffering capacity at a lower pH, exchange it into a low-buffering-capacity buffer (e.g., 10 mM Phosphate Buffer, pH 7.0) using a desalting column or dialysis. This ensures the pH can be raised effectively.
-
Initiate Cleavage: Add the High pH Cleavage Buffer to the sample to achieve a final buffer concentration of 50-100 mM and a final pH of 9.5. For example, add 1 part of 100 mM, pH 9.5 buffer to 1 part sample.
-
Incubation: Incubate the reaction mixture at 37°C. For efficient cleavage, an incubation time of 1 to 2 hours is recommended (corresponding to approximately 2-3 half-lives).
-
Neutralization: After incubation, neutralize the reaction by adding Neutralization Buffer to return the pH to a neutral range (e.g., pH 7.0-7.5). This is critical if the released molecule is pH-sensitive.
-
Downstream Processing: The released, native thiol-containing molecule is now ready for downstream applications. If necessary, the buffer can be exchanged to remove salts.
Protocol 2: Thiol Exchange-Induced Cleavage
This protocol utilizes a high concentration of a competing thiol to cleave the this compound conjugate at a neutral pH.
Materials:
-
This compound conjugated sample
-
Reaction Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5
-
Thiol Exchange Reagent: Glutathione (GSH) or Dithiothreitol (DTT)
-
(Optional) Desalting column or dialysis equipment for reagent removal
Procedure:
-
Prepare Sample: Ensure the this compound conjugated sample is in a compatible buffer at or near pH 7.5. If not, perform a buffer exchange into the Reaction Buffer.
-
Prepare Thiol Reagent: Prepare a fresh, concentrated stock solution of the Thiol Exchange Reagent (e.g., 200 mM GSH in Reaction Buffer).
-
Initiate Cleavage: Add the Thiol Exchange Reagent to the sample to achieve a final concentration of 20-50 mM (a large molar excess over the conjugate).
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle mixing.
-
Removal of Reagents: After cleavage, the excess thiol reagent and the cleaved biotin-5MP-thiol adduct must be removed. This can be accomplished using a desalting column (e.g., G-25), dialysis, or affinity purification specific to the released molecule.
-
Downstream Processing: The purified, native thiol-containing molecule is now ready for subsequent experiments.
Visualizations
References
- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gentaur.com [gentaur.com]
- 4. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones [agris.fao.org]
- 5. pubs.acs.org [pubs.acs.org]
L-Biotin-NH-5MP: Application Notes and Protocols for Proteomics and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Biotin-NH-5MP in proteomics and mass spectrometry, with a focus on the identification and quantification of cysteine-modified proteins. Detailed protocols for labeling, enrichment, and analysis are provided to facilitate the integration of this powerful tool into your research workflows.
Introduction to this compound
This compound is a thiol-specific, reversible biotinylation reagent designed for the selective labeling of cysteine residues in proteins. It combines the high-affinity binding of biotin (B1667282) to streptavidin with a 5-Methylene pyrrolone (5MP) group that reacts specifically with free thiols on cysteine side chains. This reversible labeling makes this compound a valuable tool for the enrichment and identification of proteins with reactive cysteines, which are often involved in critical cellular processes and are increasingly targeted in drug discovery.
The key features of this compound include:
-
Cysteine Specificity: The 5MP moiety provides high selectivity for the thiol group of cysteine residues.
-
Reversibility: The linkage can be cleaved under specific conditions, allowing for the release of labeled proteins or peptides from streptavidin beads.
-
Biotin Handle: The biotin tag enables highly efficient enrichment of labeled molecules using streptavidin-based affinity purification.
These characteristics make this compound particularly well-suited for applications in chemical proteomics aimed at profiling cysteine reactivity, identifying targets of covalent drugs, and studying redox-regulated signaling pathways.
Applications in Proteomics and Drug Discovery
The unique properties of this compound lend themselves to a variety of applications in proteomics and drug development:
-
Cysteine Reactivity Profiling: Globally identify and quantify reactive cysteine residues across the proteome. This can provide insights into the functional state of proteins and cellular redox environments.
-
Target Identification for Covalent Drugs: In the context of drug discovery, this compound can be used in competitive labeling experiments to identify the protein targets of cysteine-reactive covalent inhibitors.
-
Analysis of Reversible Cysteine Modifications: The "biotin switch" assay, adapted for this compound, allows for the study of reversible post-translational modifications on cysteines, such as S-nitrosylation and S-glutathionylation.
-
Enrichment of Cysteine-Containing Peptides: Following enzymatic digestion of labeled proteins, the biotin tag facilitates the specific enrichment of cysteine-containing peptides for mass spectrometry analysis, thereby increasing the depth of coverage for cysteine modifications.
Experimental Workflow
A typical experimental workflow for the use of this compound in a proteomics experiment involves several key steps, from sample preparation to data analysis.
Figure 1: General experimental workflow for cysteine-specific proteomics using this compound.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for key experiments using this compound.
Protocol 1: Labeling of Cysteine Residues in a Complex Proteome
This protocol describes the labeling of total protein lysate with this compound.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Quenching solution (e.g., excess DTT or L-cysteine)
-
Acetone (B3395972) (ice-cold)
Procedure:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction (Optional): To label all available cysteines, reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM or TCEP to a final concentration of 1-5 mM. Incubate for 30 minutes at 37°C.
-
Labeling Reaction: Add this compound to the protein lysate to a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the labeling reaction by adding a quenching solution, such as DTT to a final concentration of 20 mM or L-cysteine to a final concentration of 10 mM. Incubate for 15 minutes.
-
Protein Precipitation: Precipitate the labeled proteins by adding four volumes of ice-cold acetone and incubating at -20°C for at least 2 hours (or overnight).
-
Pelleting and Washing: Centrifuge the mixture to pellet the proteins. Carefully discard the supernatant and wash the protein pellet with ice-cold acetone to remove excess unreacted reagent. Repeat the wash step.
-
Resuspension: Air-dry the protein pellet and resuspend it in a buffer suitable for downstream applications (e.g., a buffer containing urea (B33335) for subsequent digestion).
Protocol 2: Enrichment of Biotinylated Peptides for Mass Spectrometry
This protocol details the enrichment of this compound labeled peptides from a digested protein sample.
Materials:
-
Biotinylated protein sample (from Protocol 1)
-
Digestion Buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Streptavidin-agarose or magnetic beads
-
Wash Buffers (e.g., high salt buffer, low salt buffer, urea buffer)
-
Elution Buffer (e.g., 0.1% TFA in 50% acetonitrile, or a buffer containing a reducing agent for cleavable linkers)
Procedure:
-
Protein Digestion:
-
Resuspend the biotinylated protein pellet in digestion buffer.
-
Reduce disulfide bonds with DTT (5 mM) for 30 minutes at 37°C.
-
Alkylate free cysteines with iodoacetamide (B48618) (15 mM) for 30 minutes at room temperature in the dark.
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup: Acidify the digest with trifluoroacetic acid (TFA) and desalt the peptides using a C18 desalting column.
-
Enrichment of Biotinylated Peptides:
-
Equilibrate the streptavidin beads with a suitable binding buffer.
-
Incubate the desalted peptide solution with the streptavidin beads for 1-2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Wash the beads extensively to remove non-biotinylated peptides. A series of washes with buffers of varying stringency is recommended (e.g., high salt buffer, 2 M urea, and 50 mM ammonium bicarbonate).
-
-
Elution:
-
Elute the bound peptides from the streptavidin beads. For reversible linkers like this compound, elution can be achieved by incubation with a buffer containing a suitable cleaving agent. Alternatively, a generic elution can be performed using a solution of 0.1% TFA in 50% acetonitrile.
-
-
Sample Preparation for MS: Desalt the eluted peptides using a C18 tip and resuspend in a solvent compatible with your LC-MS/MS system.
Data Presentation
The following tables provide representative quantitative data from a hypothetical experiment using this compound to profile cysteine reactivity in two different cell states (e.g., control vs. treated).
Table 1: Summary of Identified Cysteine-Modified Peptides
| Sample Group | Total Peptides Identified | Cysteine-Modified Peptides Identified | % of Cysteine-Modified Peptides |
| Control | 15,234 | 1,876 | 12.3% |
| Treated | 16,102 | 2,543 | 15.8% |
Table 2: Quantification of Differentially Modified Cysteine Peptides
| Protein | Gene | Peptide Sequence | Fold Change (Treated/Control) | p-value |
| Peroxiredoxin-1 | PRDX1 | VCPAGWKPGSKTIKPNVDDSK | 2.5 | 0.001 |
| Thioredoxin | TXN | DAFQEALDAAGDK | -1.8 | 0.005 |
| Glutathione S-transferase P | GSTP1 | IYLARVTR | 3.1 | <0.001 |
| Protein disulfide-isomerase | P4HB | YAPAFIK | 1.9 | 0.012 |
Visualization of a Cysteine-Mediated Signaling Pathway
The following diagram illustrates a simplified signaling pathway where protein function is modulated by the redox state of cysteine residues, a process that can be investigated using this compound.
Application Notes and Protocols for Reversing L-Biotin-NH-5MP Labeling via Thiol Exchange
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Biotin-NH-5MP is a thiol-specific, reversible bioconjugation reagent widely utilized for the selective labeling of cysteine residues in proteins and other biomolecules. The labeling occurs through a Michael addition reaction between the thiol group of a cysteine and the 5-methylene pyrrolone (5MP) moiety. A key advantage of this reagent is the reversibility of the linkage, which allows for the traceless removal of the biotin (B1667282) label under mild conditions. This feature is particularly valuable in applications such as protein purification, reversible immobilization, and the controlled release of conjugated cargo.
This document provides detailed protocols for the reversal of this compound labeling through two primary methods: thiol-mediated exchange and high-pH-induced retro-Michael reaction.
Principle of Reversal: The Retro-Michael Reaction
The covalent bond formed between a thiol and the 5-methylene pyrrolone is susceptible to cleavage via a retro-Michael reaction. This reaction can be triggered in two main ways:
-
Thiol Exchange: By introducing a high concentration of a competing thiol (e.g., Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or Glutathione (GSH)) at a neutral to slightly basic pH, the equilibrium of the Michael addition can be shifted, leading to the release of the originally labeled biomolecule in its native, unmodified state.[1]
-
High pH: Increasing the pH of the solution to alkaline conditions (e.g., pH 9.5) can also catalyze the retro-Michael reaction, facilitating the cleavage of the 5MP-thiol adduct without the need for a competing thiol.[1][2]
Experimental Protocols
Protocol 1: Thiol-Mediated Reversal of this compound Labeling
This protocol describes the use of an excess of a reducing agent to cleave the this compound label from a protein.
Materials:
-
This compound labeled protein solution
-
Reversal Buffer: 20 mM HEPES, 100 mM NaCl, pH 7.5
-
Thiol Reagents (select one):
-
Dithiothreitol (DTT)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Glutathione (GSH)
-
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Sample Preparation: If the this compound labeled protein is in a different buffer, exchange it into the Reversal Buffer using a desalting column or dialysis.
-
Thiol Reagent Preparation: Prepare a fresh, concentrated stock solution of the chosen thiol reagent (e.g., 1 M DTT, 0.5 M TCEP, or 200 mM GSH) in the Reversal Buffer.
-
Cleavage Reaction:
-
To the solution of the labeled protein, add the thiol reagent to a final concentration that is in large molar excess of the labeled protein. A 20-fold molar excess of GSH has been shown to be effective.[1] For DTT and TCEP, a final concentration of 10-50 mM is a good starting point.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
-
Monitoring the Reaction: The cleavage is typically rapid. For a 5MP-conjugate treated with a 20-fold excess of GSH, nearly quantitative transformation was observed in under 30 minutes.[1] The reaction progress can be monitored by techniques such as HPLC, mass spectrometry, or functional assays of the protein.
-
Removal of Thiol Reagent: After the cleavage is complete, the excess thiol reagent and the cleaved this compound-thiol adduct can be removed by buffer exchange using a desalting column or dialysis.
Protocol 2: High pH-Mediated Reversal of this compound Labeling
This protocol utilizes an alkaline buffer to induce the retro-Michael reaction.
Materials:
-
This compound labeled protein solution
-
High pH Reversal Buffer: e.g., 50 mM CAPS buffer, pH 9.5
-
Neutralization Buffer: e.g., 1 M HEPES, pH 7.0
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Sample Preparation: Exchange the this compound labeled protein into a suitable neutral buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
pH Adjustment:
-
Add the High pH Reversal Buffer to the protein solution to achieve a final pH of 9.5.
-
Alternatively, perform a buffer exchange into the High pH Reversal Buffer.
-
-
Cleavage Reaction:
-
Incubate the reaction mixture at room temperature or 37°C. The half-life of a model thiol-5MP conjugate at pH 9.5 and 37°C was observed to be approximately 0.6 hours.
-
-
Monitoring the Reaction: Monitor the cleavage progress using appropriate analytical methods (HPLC, MS, etc.).
-
Neutralization and Buffer Exchange: Once the cleavage is complete, neutralize the solution by adding the Neutralization Buffer. Subsequently, remove the cleaved label and exchange the buffer back to a desired final buffer using a desalting column or dialysis.
Data Presentation: Cleavage Conditions
The following table summarizes the conditions for the reversal of 5-methylene pyrrolone labeling based on available data.
| Reversal Method | Reagent | Concentration | Buffer | pH | Temperature | Time | Expected Outcome |
| Thiol Exchange | Glutathione (GSH) | 20 mM (20-fold excess) | 20 mM HEPES, 100 mM NaCl | 7.5 | 37°C | < 30 min | Near quantitative cleavage |
| Thiol Exchange | Dithiothreitol (DTT) | 10-50 mM (Recommended) | Neutral Buffer (e.g., HEPES, PBS) | 7.0-8.0 | RT to 37°C | Empirically Determined | Efficient cleavage expected |
| Thiol Exchange | TCEP | 10-50 mM (Recommended) | Neutral Buffer (e.g., HEPES, PBS) | 7.0-8.0 | RT to 37°C | Empirically Determined | Efficient cleavage expected |
| High pH | - | - | Alkaline Buffer (e.g., CAPS) | 9.5 | 37°C | ~0.6 h (half-life) | Efficient cleavage |
Visualizations
Caption: Thiol exchange mechanism for reversing this compound labeling.
Caption: Experimental workflow for thiol-mediated reversal.
References
L-Biotin-NHS Ester: Application Notes on Buffer System Compatibility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the compatibility of L-Biotin-N-hydroxysuccinimide (NHS) esters with various buffer systems. Understanding these parameters is critical for successful biotinylation of proteins, antibodies, and other primary amine-containing molecules.
Introduction to L-Biotin-NHS Ester Chemistry
L-Biotin-NHS esters are widely used reagents for covalently attaching biotin (B1667282) to molecules of interest. The N-hydroxysuccinimide ester group reacts efficiently with primary amines (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[1][2] This process, known as biotinylation, is fundamental for various applications, including immunoassays, protein purification, and protein-protein interaction studies.[1] The reaction is most efficient at a neutral to slightly alkaline pH (typically 7-9), where the primary amines are deprotonated and more nucleophilic.[1][2][3][4]
A critical factor for successful biotinylation is the choice of buffer, as it can significantly impact the reaction's efficiency and the stability of the NHS ester. A primary concern is the hydrolysis of the NHS ester in aqueous solutions, a competing reaction that renders the reagent inactive. The rate of this hydrolysis increases with higher pH.[3][5]
Buffer System Compatibility
The selection of an appropriate buffer is crucial to avoid quenching the biotinylation reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are generally incompatible as they compete with the target molecule for reaction with the NHS ester.[4][6][7]
Below is a summary of commonly used buffer systems and their compatibility with L-Biotin-NHS ester reagents.
| Buffer System | Recommended pH Range | Concentration | Compatibility Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | 50-100 mM | Highly Recommended. One of the most common and compatible buffers for biotinylation.[4] |
| HEPES | 7.0 - 8.0 | 20-100 mM | Recommended. A good alternative to PBS, especially when phosphate (B84403) may interfere with downstream applications.[4][8] |
| MES | 6.5 - 7.5 | 10-50 mM | Compatible. Suitable for reactions requiring a slightly more acidic pH.[8] |
| MOPS | 6.5 - 7.9 | 10-50 mM | Compatible. Another suitable option within the recommended pH range.[8] |
| Bicarbonate/Carbonate | 8.0 - 9.5 | 50-100 mM | Use with Caution. While the alkaline pH can increase the reaction rate, it also significantly accelerates the hydrolysis of the NHS ester.[9] |
| Tris | 7.0 - 8.5 | > 20 mM | Not Recommended. Contains primary amines that will quench the reaction.[4][6] If unavoidable, use at a low concentration (e.g., < 20 mM) with the understanding that efficiency will be reduced.[8] |
| Glycine | - | - | Not Recommended. Used as a quenching agent to stop the biotinylation reaction due to its primary amine.[1] |
Experimental Protocols
General Protein Biotinylation Workflow
This protocol provides a general procedure for biotinylating a protein using an L-Biotin-NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Quantifying L-Biotin-NH-5MP Incorporation: A Detailed Guide to Techniques and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of L-Biotin-NH-5MP incorporation onto proteins and other biomolecules. The following sections offer a comprehensive overview of established methods, from traditional colorimetric assays to highly sensitive mass spectrometry-based approaches. Detailed experimental protocols, data presentation tables, and workflow diagrams are included to guide researchers in selecting and implementing the most suitable technique for their specific needs.
Introduction to this compound and its Quantification
This compound is a biotin-containing reagent that utilizes 5-Methylene pyrrolone (5MP) chemistry for the specific and reversible labeling of cysteine residues on proteins.[1] The ability to accurately quantify the extent of this biotinylation is crucial for a wide range of applications, including drug development, proteomics, and molecular biology. The strong and specific interaction between biotin (B1667282) and avidin (B1170675) (or its analogues like streptavidin) forms the basis for most quantification methods.[2][3][4]
Quantitative Techniques Overview
Several methods are available for quantifying biotin incorporation, each with its own advantages in terms of sensitivity, throughput, and required instrumentation. The choice of method will depend on the specific research question and the nature of the biotinylated sample.
| Technique | Principle | Detection Method | Sensitivity | Throughput | Key Considerations |
| HABA Assay | Competitive binding of biotin and HABA dye to avidin. | Colorimetric (Absorbance at 500 nm) | Lower | High | Simple, widely used, but can have lower sensitivity and reproducibility.[5] |
| Fluorescence-Based Assays | Displacement of a quencher or FRET-based signal change upon biotin binding to fluorescently-labeled avidin. | Fluorescence | High | High | More sensitive than HABA; requires a fluorescence plate reader. |
| Mass Spectrometry (MS) | Direct detection and quantification of biotinylated peptides by their mass-to-charge ratio. | Mass Analyzer | Very High | Low to Medium | Provides site-specific information; requires specialized equipment and expertise. |
| HPLC | Separation of biotin from the sample matrix followed by quantification. | UV or Fluorescence | High | Low | Good for quantifying free biotin; can be coupled with mass spectrometry. |
| ELISA | Immobilization of the biotinylated molecule and detection with a streptavidin-enzyme conjugate. | Colorimetric, Fluorescent, or Chemiluminescent | High | High | Versatile and sensitive; requires specific antibodies or capture reagents. |
| Dot Blot | Direct spotting of the sample onto a membrane followed by detection with a streptavidin-enzyme conjugate. | Colorimetric or Chemiluminescent | Semi-Quantitative | High | Simple, rapid, and cost-effective for relative quantification. |
Experimental Protocols
Protocol 1: HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This colorimetric assay is a straightforward method for estimating the degree of biotinylation. It is based on the displacement of the HABA dye from avidin by biotin, which leads to a decrease in absorbance at 500 nm.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Sample Preparation: Ensure that all non-reacted or hydrolyzed biotinylation reagent has been removed from the biotinylated protein sample. This can be achieved by dialysis or desalting.
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Blank Measurement: Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm. This is the initial absorbance reading.
-
Sample Measurement: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution in the cuvette or well. Mix gently and incubate for a few minutes at room temperature.
-
Final Measurement: Measure the absorbance of the sample mixture at 500 nm.
-
Calculation: The change in absorbance is used to calculate the concentration of biotin in the sample. The molar ratio of biotin to protein can then be determined using the known concentration of the protein.
Calculation of Moles of Biotin per Mole of Protein:
-
Calculate the change in absorbance (ΔA500) = A500 (HABA/Avidin) - A500 (HABA/Avidin/Biotin Sample).
-
Calculate the concentration of biotin (mmol/ml) = ΔA500 / (molar extinction coefficient of HABA-avidin complex × path length). The molar extinction coefficient is typically provided by the reagent supplier.
-
Calculate the moles of biotin per mole of protein = (mmol biotin/ml in reaction × dilution factor) / (mmol protein/ml in original sample).
References
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with L-Biotin-NH-5MP.
Welcome to the technical support center for L-Biotin-NH-5MP. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome challenges associated with low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a thiol-specific, reversible biotinylation reagent.[1][2] The "5MP" designation refers to 5-Methylene pyrrolone, a functional group that selectively reacts with thiol groups found on cysteine residues of proteins and peptides.[1][2] The reaction proceeds via a Michael addition, forming a stable thioether bond under physiological conditions.[3] This specificity for cysteine residues makes it an excellent tool for targeted labeling.
Q2: What makes this compound a "reversible" labeling reagent?
A2: The bond formed between the 5-methylene pyrrolone and the cysteine thiol can be cleaved under specific conditions. This reversibility is a key feature of 5MP chemistry. The conjugate can release the thiol via a retro-Michael reaction in an alkaline buffer (pH 9.5) or through thiol exchange at a more neutral pH (pH 7.5) in the presence of excess thiol-containing reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME). This allows for the recovery of the unmodified protein after procedures such as affinity purification.
Q3: How does this compound compare to other biotinylation reagents like NHS esters or maleimides?
A3: this compound offers distinct advantages over other common biotinylation reagents. Unlike NHS esters, which react with primary amines (lysine residues and N-termini), this compound is specific for thiol groups, allowing for more targeted labeling, especially in proteins with few or no accessible cysteine residues. Compared to maleimides, another class of thiol-reactive reagents, 5-methylene pyrrolones exhibit significantly improved stability in aqueous solutions, being less prone to hydrolysis.
Troubleshooting Guide
Issue 1: Low or No Biotin (B1667282) Labeling Detected
Q: I am observing a weak or absent signal in my western blot or other downstream applications. What are the possible causes and how can I improve my labeling efficiency?
A: Low labeling efficiency can arise from several factors related to your protein, the reagent, or the reaction conditions. Below is a systematic guide to troubleshooting this issue.
Potential Cause 1: Suboptimal Reaction Buffer
-
pH is critical: The Michael addition reaction is pH-dependent. For 5MP reagents, a pH range of 6.0-8.5 is generally effective, with optimal results often seen between pH 7.0 and 7.5. At lower pH, the cysteine thiol is protonated and less nucleophilic, reducing the reaction rate. At pH values above 8.5, side reactions may increase.
-
Presence of competing thiols: Buffers containing thiol-containing reagents such as DTT or BME will compete with your protein's cysteine residues for reaction with this compound. Ensure that your protein sample is free of such reagents by using methods like dialysis or desalting columns prior to labeling.
Potential Cause 2: Inaccessible or Oxidized Cysteine Residues
-
Cysteine accessibility: The cysteine residue(s) you intend to label may be buried within the protein's three-dimensional structure and therefore inaccessible to the labeling reagent. Denaturing the protein may expose these residues, but this is often not desirable as it can lead to loss of function.
-
Oxidized thiols: Cysteine residues can exist in an oxidized state (e.g., as disulfides). This compound reacts with free thiols (-SH). To ensure the availability of free thiols, you can pre-treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which is often more compatible with downstream applications than DTT or BME. It is crucial to remove the reducing agent before adding the biotinylation reagent.
Potential Cause 3: Reagent Quality and Concentration
-
Reagent integrity: this compound, like many reagents, should be stored properly, typically desiccated and at a low temperature, to maintain its reactivity. Allow the reagent to warm to room temperature before opening to prevent condensation.
-
Insufficient molar excess: The concentration of this compound relative to your protein is a key factor. A higher molar excess of the biotinylation reagent will drive the reaction towards completion.
| Parameter | Recommendation |
| Protein Concentration | >1 mg/mL for efficient labeling |
| Molar Excess of this compound | Start with a 10- to 20-fold molar excess over the protein. This may need to be optimized for your specific protein. |
| Incubation Time | 1-2 hours at room temperature, or overnight at 4°C. |
| Reaction Buffer | Phosphate-buffered saline (PBS) or HEPES buffer at pH 7.0-7.5. Avoid buffers containing primary amines if there is a possibility of off-target reactions, although 5MPs are highly thiol-specific. |
Issue 2: Protein Precipitation During or After Labeling
Q: My protein has precipitated out of solution after the biotinylation reaction. What can I do to prevent this?
A: Protein precipitation can occur due to changes in the protein's surface properties upon biotinylation or due to suboptimal buffer conditions.
-
Hydrophobicity: The addition of the biotin moiety can increase the local hydrophobicity of the protein, potentially leading to aggregation and precipitation.
-
Buffer composition: The composition of your reaction buffer, including ionic strength and the presence of stabilizing agents, can impact protein solubility. Consider including additives like glycerol (B35011) or non-ionic detergents at low concentrations if they are compatible with your downstream applications.
-
Over-labeling: While this compound is specific for cysteines, if your protein has multiple accessible cysteine residues, excessive labeling can lead to precipitation. Try reducing the molar excess of the biotinylation reagent or shortening the incubation time.
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation with this compound
-
Protein Preparation:
-
Prepare your protein in an appropriate buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of any thiol-containing compounds. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
(Optional) If you suspect the presence of disulfide bonds, reduce the protein with 5-10 mM TCEP for 30 minutes at room temperature. Remove the TCEP using a desalting column immediately before biotinylation.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.
-
-
Biotinylation Reaction:
-
Add the desired molar excess of the this compound stock solution to your protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Reversal of Biotinylation
-
Alkaline Buffer Method:
-
Incubate the biotinylated protein in an alkaline buffer (e.g., 50 mM sodium phosphate, pH 9.5) for 1-2 hours at room temperature.
-
-
Thiol Exchange Method:
-
Incubate the biotinylated protein in a buffer at pH 7.5 containing an excess of a thiol-containing reagent (e.g., 20-50 mM DTT or β-mercaptoethanol) for 1-2 hours at room temperature.
-
Visualizations
Caption: Workflow of this compound labeling and its reversal.
Caption: A decision tree for troubleshooting low labeling efficiency.
Caption: EGFR signaling pathway highlighting a key cysteine residue.
References
How to prevent off-target labeling with L-Biotin-NH-5MP.
Welcome to the technical support center for L-Biotin-NH-5MP. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful and specific labeling of target molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bioconjugation reagent used for the cysteine-specific labeling of proteins and other molecules.[1] It consists of a biotin (B1667282) moiety for detection or purification, linked to a 5-Methylene pyrrolone (5MP) group. The 5MP group is highly reactive towards thiol groups (sulfhydryl groups) found in cysteine residues, forming a stable, yet reversible, thioether bond.[1][2] This specificity makes it an excellent tool for site-specific protein modification.
Q2: What are the main advantages of this compound over other thiol-reactive reagents like maleimides?
This compound offers several key advantages over traditional maleimide-based reagents:
-
Higher Specificity: 5-Methylene pyrrolones (5MPs) exhibit superior selectivity for cysteine residues over other nucleophilic amino acids like lysine, especially within the optimal pH range of 6.0-8.5.[2] Maleimides, in contrast, can show off-target reactions with amines at higher pH values.[3]
-
Increased Stability: The 5MP moiety is significantly more stable in aqueous solutions across a wider pH range (6.0-9.5) compared to maleimides, which are prone to hydrolysis, particularly at alkaline pH.[4] This increased stability ensures a higher concentration of active reagent throughout the labeling reaction.
-
Reversible Conjugation: The bond formed between the 5MP group and a thiol is reversible under specific conditions, such as at a pH of 9.5 or through thiol exchange.[2] This allows for the traceless removal of the biotin label, which can be advantageous in applications where the release of the labeled molecule is desired.
Q3: What are the potential causes of off-target labeling with this compound?
While this compound is highly specific for thiols, off-target labeling can occur under suboptimal conditions. The primary cause of non-specific labeling is reacting outside the recommended pH range. At pH values above 8.5, the risk of side reactions with other nucleophilic residues may increase.[2] Additionally, the presence of other highly reactive, non-protein thiols in the reaction mixture could potentially compete with the target cysteine residues.
Q4: How can I confirm that my protein has been successfully biotinylated?
Several methods can be used to confirm successful biotinylation:
-
Western Blotting: After SDS-PAGE, the biotinylated protein can be detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) followed by a chemiluminescent substrate.[5]
-
ELISA (Enzyme-Linked Immunosorbent Assay): The biotinylated protein can be captured on a streptavidin-coated plate and detected with a primary antibody specific to the protein of interest.[5]
-
Mass Spectrometry: This technique can confirm the addition of the biotin label and can even identify the specific cysteine residue(s) that have been modified.
Troubleshooting Guides
Issue 1: Low or No Biotin Labeling Detected
| Possible Cause | Recommended Solution |
| Suboptimal pH of Reaction Buffer | Ensure the pH of your reaction buffer is between 6.0 and 8.5.[2] The reaction is most efficient and specific within this range. Prepare fresh buffer and verify the pH before starting the experiment. |
| Presence of Competing Thiols | If your protein solution contains other thiol-containing reagents (e.g., DTT, β-mercaptoethanol), they must be removed prior to adding this compound. Use a desalting column or dialysis to exchange the buffer. |
| Degraded this compound Reagent | This compound should be stored under the recommended conditions, typically at -20°C and protected from moisture.[1] It is advisable to prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. |
| Insufficient Molar Excess of Reagent | The optimal molar ratio of this compound to your protein will depend on the protein's concentration and the number of available cysteine residues. Start with a 10- to 20-fold molar excess of the reagent over the protein.[5][6] You may need to optimize this ratio for your specific protein. |
| Incorrect Incubation Time or Temperature | Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6] Longer incubation times may be necessary for less reactive cysteine residues. |
Issue 2: High Background or Non-Specific Binding in Downstream Applications
| Possible Cause | Recommended Solution |
| Excess Unreacted this compound | After the labeling reaction, it is crucial to remove any unreacted this compound. This can be achieved using a desalting column or dialysis.[7] |
| Non-Specific Binding to Surfaces (e.g., plates, beads) | Block non-specific binding sites on your solid support (e.g., streptavidin beads, ELISA plates) with a suitable blocking agent like Bovine Serum Albumin (BSA) or casein.[5] |
| Insufficient Washing Steps | Increase the number and stringency of your washing steps after incubation with the biotinylated protein and after incubation with streptavidin conjugates to remove any non-specifically bound molecules. |
| Protein Aggregation | Biotinylation can sometimes lead to protein aggregation. To mitigate this, consider performing the labeling reaction at a lower temperature (4°C) or including additives like glycerol (B35011) or non-ionic detergents in your buffer. If aggregation persists, you may need to reduce the molar excess of the biotinylation reagent.[8] |
Experimental Protocols
Protocol 1: Biotinylation of a Cysteine-Containing Protein
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.5
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare your protein in the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any thiol-containing compounds.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to your protein solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Quenching: (Optional) To stop the reaction, you can add a small molecule thiol like β-mercaptoethanol or cysteine to consume any excess this compound.
-
Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS). Alternatively, perform dialysis against the storage buffer.
-
Verification: Confirm biotinylation using a Western blot with streptavidin-HRP or another suitable method.
Protocol 2: Protein Pull-Down Assay Using Biotinylated Bait
Materials:
-
Biotinylated bait protein
-
Cell lysate or protein mixture containing the putative interacting "prey" protein(s)
-
Streptavidin-coated magnetic or agarose (B213101) beads
-
Binding/Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer: SDS-PAGE sample buffer or a buffer that disrupts the protein-protein interaction
Procedure:
-
Bead Preparation: Wash the streptavidin-coated beads three times with the Binding/Wash Buffer to remove any preservatives.
-
Bait Immobilization: Incubate the washed beads with your biotinylated bait protein for 1 hour at 4°C with gentle rotation to allow for binding.
-
Blocking: Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein. Then, block any remaining non-specific binding sites on the beads by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes at 4°C.
-
Prey Binding: After washing the beads again to remove the blocking buffer, add your cell lysate or protein mixture to the beads. Incubate for 2-4 hours at 4°C with gentle rotation to allow the prey protein(s) to bind to the immobilized bait.
-
Washing: Wash the beads extensively (at least 5 times) with the Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding Elution Buffer and incubating at 95°C for 5-10 minutes (for SDS-PAGE analysis) or using a non-denaturing elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the expected prey protein.
Visualizations
Caption: Workflow for a protein pull-down assay using a biotinylated bait protein.
Caption: Key factors influencing the specificity of this compound labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
L-Biotin-NH-5MP stability and proper storage conditions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and proper storage of L-Biotin-NH-5MP, a thiol-reactive biotinylation reagent featuring a 5-Methylene pyrrolone (5MP) core. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the optimal performance of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While a specific Certificate of Analysis for this compound should always be consulted for the most accurate storage information, general recommendations for 5-Methylene pyrrolone (5MP) based reagents are as follows:
-
Solid Form: Store desiccated at -20°C for long-term stability. For some 5MP derivatives, storage for over a week at -20°C has been shown to be effective. Short-term storage at 4°C is also acceptable. Many suppliers ship the product at ambient temperature, indicating short-term stability at room temperature.
-
In Solution: It is highly recommended to prepare solutions of this compound immediately before use. If a stock solution must be prepared, use a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -80°C for up to one month. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage due to the potential for hydrolysis and reaction with water, although 5MPs are notably more resistant to ring-opening hydrolysis compared to maleimides.[1]
Q2: What is the stability of this compound in solution?
A2: The 5-Methylene pyrrolone (5MP) core of this compound is significantly more stable in aqueous solutions (pH 6.0 to 9.5) than commonly used maleimide (B117702) reagents, showing no decomposition for up to 72 hours under these conditions.[1] However, the stability of the solution can be affected by the solvent. For optimal stability, anhydrous DMSO or DMF are recommended for preparing stock solutions.
Q3: Is the bond formed between this compound and a thiol reversible?
A3: Yes, the Michael addition of a thiol to the 5MP core is reversible through a process called a retro-Michael reaction.[1][2] This reversibility is dependent on pH and the presence of other thiols.
Q4: How does pH affect the stability of the this compound-thiol conjugate?
A4: The stability of the thiol-5MP conjugate is pH-dependent. The half-life of the conjugate decreases as the pH increases, indicating that the retro-Michael reaction is more favorable at higher pH. For a model thiol-5MP conjugate, the half-life was found to be approximately 105 hours at pH 6.0, 17 hours at pH 7.5, and 4 hours at pH 8.5 at 37°C.[1]
Q5: Is this compound sensitive to light?
A5: While there is no specific data on the light sensitivity of this compound, it is good laboratory practice to protect all reagents from prolonged exposure to light, especially during storage and handling in solution.
Quantitative Data Summary
The following table summarizes the stability data for a model 5-Methylene pyrrolone (5MP) thiol-adduct, which provides an indication of the expected stability of the this compound conjugate.
| pH | Temperature (°C) | Half-life of Thiol-5MP Adduct (hours) |
| 6.0 | 37 | 104.9 |
| 7.5 | 37 | 16.9 |
| 8.5 | 37 | 4.3 |
| 9.5 | 37 | 0.6 |
Data is for a model N-acetylcysteine-5MP adduct and should be used as a guideline. Actual half-life may vary depending on the specific protein or molecule conjugated to this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biotinylation | Inactive this compound: Reagent may have degraded due to improper storage. | Always store the solid reagent at -20°C, desiccated. Prepare solutions fresh for each use. |
| Suboptimal pH of reaction buffer: The reaction of 5MPs with thiols is efficient between pH 6.0 and 8.5. | Ensure your reaction buffer is within the optimal pH range. Phosphate or HEPES buffers are suitable choices. | |
| Presence of competing thiols: Other thiol-containing molecules (e.g., DTT, β-mercaptoethanol) in the sample will compete for reaction with this compound. | Remove any extraneous thiols from your sample by dialysis or using a desalting column prior to the biotinylation reaction. | |
| Loss of biotin (B1667282) label from the conjugate over time | Retro-Michael reaction: The reversible nature of the thiol-5MP linkage can lead to dissociation of the label. | If long-term stability is critical, consider the pH of your storage buffer. A lower pH (around 6.0) will favor the stability of the conjugate. For applications requiring release of the conjugated molecule, a higher pH or the addition of a high concentration of a competing thiol can be used to facilitate the retro-Michael reaction. |
| Precipitation of this compound during reaction setup | Low solubility in aqueous buffer: this compound, like many organic reagents, may have limited solubility in purely aqueous solutions. | Prepare a concentrated stock solution in anhydrous DMSO or DMF and add it to your reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is compatible with your protein or target molecule. |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation of a Thiol-Containing Protein
This protocol provides a general workflow for the biotinylation of a protein with free cysteine residues using this compound.
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., Phosphate Buffered Saline (PBS) or HEPES) at a pH between 7.0 and 7.5.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP.
-
Remove the reducing agent using a desalting column or dialysis against the reaction buffer.
-
-
This compound Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically.
-
-
Quenching and Purification:
-
(Optional) To quench the reaction, add a small molecule thiol such as N-acetylcysteine to a final concentration of ~10 mM.
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Protocol 2: Assessing the Stability of this compound-Protein Conjugate
This protocol describes a method to determine the stability of the biotinylated protein conjugate over time.
-
Sample Preparation:
-
Prepare the biotinylated protein conjugate as described in Protocol 1.
-
Divide the purified conjugate into several aliquots in buffers of different pH (e.g., pH 6.0, 7.5, and 8.5).
-
-
Incubation:
-
Incubate the aliquots at a constant temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each aliquot.
-
Analyze the samples by a suitable method to quantify the amount of remaining biotinylated protein. This can be achieved by:
-
SDS-PAGE with Streptavidin-HRP blot: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin-HRP to detect the biotin label. Quantify the band intensity.
-
Mass Spectrometry: Analyze the samples to determine the ratio of biotinylated to un-biotinylated protein.
-
-
-
Data Analysis:
-
Plot the percentage of remaining biotinylated protein against time for each pH condition.
-
Calculate the half-life of the conjugate at each pH.
-
Visualizations
References
Managing non-specific binding in L-Biotin-NH-5MP pull-down assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-Biotin-NH-5MP in pull-down assays to identify and study protein interactions.
Troubleshooting Guide
High non-specific binding is a common challenge in pull-down assays. This guide provides a systematic approach to identifying and mitigating the sources of background in your this compound experiments.
Problem: High Background in the No-Bait Control (Beads Only)
This indicates that proteins are binding directly to the streptavidin-coated beads.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | - Pre-block the streptavidin beads with a suitable blocking agent before adding the cell lysate. Common blockers include Bovine Serum Albumin (BSA), casein, or commercially available blocking buffers.[1][2][3][4][5] - Ensure the blocking buffer is fresh and used at the recommended concentration (e.g., 1-5% BSA). |
| Hydrophobic Interactions with Beads | - Increase the detergent concentration in your lysis and wash buffers. Non-ionic detergents like Tween-20 or Triton X-100 are commonly used. - Consider using beads with a more hydrophilic surface coating if the problem persists. |
| Ionic Interactions with Beads | - Optimize the salt concentration in your lysis and wash buffers. Increasing the salt concentration (e.g., up to 500 mM NaCl) can disrupt weak ionic interactions. |
Problem: High Background in Both Bait and Control Lanes
This suggests that non-specific proteins are binding to either the beads or the this compound probe itself.
| Possible Cause | Recommended Solution |
| Suboptimal Wash Buffer Composition | - Perform a series of washes with increasing stringency. This can involve sequential washes with buffers containing higher salt concentrations or different detergents. - A final wash with a buffer lacking detergent may be necessary to remove residual detergents that can interfere with downstream analysis like mass spectrometry. |
| Presence of Endogenously Biotinylated Proteins | - If your sample contains a high level of endogenously biotinylated proteins, consider a pre-clearing step. Incubate the cell lysate with streptavidin beads alone to deplete these proteins before proceeding with the pull-down assay. |
| Non-specific Binding to the 5MP Moiety | - While 5-Methylene pyrrolones (5MPs) are highly thiol-specific, some off-target interactions can occur. Ensure that your lysis buffer contains a reducing agent (e.g., DTT or TCEP) to maintain cysteines in a reduced state, promoting specific labeling. |
Problem: Low or No Yield of the Target Protein
This indicates an issue with the labeling reaction, the stability of the interaction, or the elution process.
| Possible Cause | Recommended Solution |
| Inefficient Labeling with this compound | - Optimize the concentration of this compound and the incubation time for the labeling reaction. - Ensure the pH of your labeling buffer is within the optimal range for the Michael addition reaction (typically pH 7.2-7.5). |
| Instability of the Protein-5MP Conjugate | - While generally stable, 5MP-protein conjugates can slowly degrade at neutral pH. Process your samples promptly after labeling. |
| Inefficient Elution | - The interaction between the thiol and the 5MP moiety is reversible. Elution can be achieved by: - Increasing the pH to 9.5 (retro-Michael reaction). - Performing a thiol exchange with a high concentration of a competing thiol (e.g., 20 mM GSH). - Traditional elution methods for biotin-streptavidin interaction (e.g., boiling in SDS-PAGE sample buffer) will also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a biotin-conjugated 5-Methylene pyrrolone (5MP). 5MPs are thiol-specific, reversible bioconjugation reagents that react with cysteine residues on proteins via a Michael addition mechanism. This allows for the specific labeling of cysteine-containing proteins with biotin (B1667282) for subsequent pull-down experiments.
Q2: What are the advantages of using this compound over other biotinylation reagents?
The key advantages of this compound include its high specificity for thiol groups on cysteine residues and the reversible nature of the resulting conjugate. This reversibility allows for the elution of the captured protein under milder conditions than the strong biotin-streptavidin interaction, which can be beneficial for preserving protein structure and function.
Q3: How can I confirm that my protein of interest has been successfully labeled with this compound?
You can confirm labeling using a few methods:
-
Western Blot: After the pull-down, you can perform a Western blot on the eluted fraction using an antibody against your protein of interest.
-
Mass Spectrometry: Mass spectrometry can identify the biotinylated peptide(s) from your protein of interest.
-
Streptavidin-HRP Blot: Before the pull-down, you can run your labeled lysate on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin-HRP to visualize all biotinylated proteins.
Q4: What are the optimal conditions for the labeling reaction with this compound?
The optimal conditions can vary depending on the protein and the experimental setup. However, a good starting point is to incubate your protein with a 10-fold molar excess of this compound in a buffer at pH 7.2-7.5 for 1 hour at room temperature.
Q5: How do I choose the right blocking buffer?
The choice of blocking buffer depends on your specific system.
-
BSA: A common and effective blocking agent for many applications.
-
Casein or Non-fat dry milk: Can be more effective in some cases but may contain endogenous biotin, which can interfere with the assay.
-
Fish Gelatin: Less likely to have cross-reactivity with mammalian antibodies. It is often necessary to empirically test different blocking buffers to find the one that provides the lowest background for your experiment.
Experimental Protocols
Protocol 1: this compound Labeling of Proteins in Cell Lysate
-
Prepare a cell lysate in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Add a reducing agent (e.g., 1 mM TCEP) to the lysate to ensure cysteine residues are in a reduced state.
-
Add this compound to the lysate at a final concentration of 10-50 µM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Quench the reaction by adding a thiol-containing reagent, such as 5 mM DTT or cysteine.
Protocol 2: Streptavidin Pull-Down of this compound Labeled Proteins
-
Equilibrate streptavidin-coated magnetic beads by washing them three times with lysis buffer.
-
Block the beads by incubating them with 1-5% BSA in lysis buffer for 1 hour at 4°C with rotation.
-
Wash the blocked beads three times with lysis buffer to remove excess blocking agent.
-
Add the this compound labeled cell lysate to the blocked beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads extensively to remove non-specific binders. A typical wash series could be:
-
Two washes with lysis buffer containing 150 mM NaCl.
-
Two washes with a high-salt wash buffer (e.g., lysis buffer with 500 mM NaCl).
-
One final wash with lysis buffer to remove residual high salt.
-
-
Elute the bound proteins using one of the following methods:
-
SDS-PAGE Sample Buffer: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
High pH Elution: Resuspend the beads in a buffer at pH 9.5 and incubate for 30 minutes at room temperature.
-
Thiol Exchange: Resuspend the beads in a buffer containing 20 mM GSH and incubate for 1 hour at room temperature.
-
Visualizations
Caption: Experimental workflow for this compound pull-down assays.
Caption: Troubleshooting decision tree for non-specific binding.
References
- 1. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 2. biocompare.com [biocompare.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 5. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
Impact of pH on L-Biotin-NH-5MP reactivity and stability.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Biotin-NH-5MP. The information focuses on the impact of pH on the reactivity and stability of this thiol-specific biotinylation reagent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the reaction between this compound and a thiol-containing molecule (e.g., cysteine residue in a protein)?
A1: The optimal pH range for the Michael addition reaction of this compound with a thiol is between 6.0 and 8.5 . Within this range, the conjugation is highly specific and efficient, typically completing within 10 minutes when using a 10-fold molar excess of the reagent.[1]
Q2: What happens if I perform the conjugation reaction outside of the optimal pH range?
A2:
-
Below pH 6.0: The reaction may be significantly slower due to the protonation of the thiol group, which reduces its nucleophilicity.
-
Above pH 8.5 (e.g., at pH 9.5): While the reaction with cysteine remains specific, there is an increased risk of side reactions, such as the formation of protein dimers.[1] Additionally, the resulting biotin-thiol conjugate becomes less stable at higher pH values, favoring the reverse reaction (retro-Michael addition).[1]
Q3: Is the this compound reagent stable in aqueous solutions?
A3: Yes, the 5-methylene pyrrolone (5MP) core of this compound is significantly more resistant to hydrolysis compared to maleimides. It shows no observable decomposition when incubated in buffers with a pH between 6.0 and 9.5 for up to 72 hours.[1]
Q4: Is the bond formed between this compound and a cysteine residue stable?
A4: The stability of the resulting thiol-ether bond is pH-dependent. The conjugate is stable at neutral pH (around 7.5). However, the reaction is reversible under specific conditions:
-
Alkaline pH: At pH 9.5, the conjugate undergoes a retro-Michael reaction, leading to the release of the biotin (B1667282) label and regeneration of the free thiol.[1]
-
Thiol Exchange: In the presence of a high concentration of another thiol (e.g., glutathione) at neutral pH, the biotin label can be exchanged, again regenerating the original thiol-containing molecule.
Q5: Are there any buffer components I should avoid when using this compound?
A5: Yes. Avoid buffers containing free thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as they will compete with your target molecule for reaction with the this compound. If your protein requires a reducing agent to prevent disulfide bond formation, consider using a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine), and remove any excess before starting the biotinylation reaction.
Troubleshooting Guides
Issue 1: Low or No Biotinylation Detected
| Possible Cause | Recommended Solution |
| Incorrect Reaction pH | Ensure the reaction buffer is within the optimal pH range of 6.0-8.5. Verify the pH of your buffer stock and the final reaction mixture. |
| Oxidized Thiols in the Target Molecule | Cysteine residues can oxidize to form disulfide bonds, which are unreactive with this compound. Pre-treat your protein with a reducing agent like TCEP to ensure the presence of free thiols. Remove the reducing agent before adding the biotinylation reagent. |
| Presence of Competing Thiols | Ensure that your protein buffer is free from any thiol-containing compounds (e.g., DTT, β-mercaptoethanol). Use dialysis or a desalting column to exchange the buffer if necessary. |
| Insufficient Molar Excess of this compound | Increase the molar ratio of this compound to your target molecule. A 10 to 20-fold molar excess is a good starting point. |
| Degraded this compound Reagent | Although generally stable, improper storage can lead to degradation. Use a fresh stock of the reagent and ensure it has been stored according to the manufacturer's instructions (typically at -20°C, desiccated). |
Issue 2: Loss of Biotin Signal During Subsequent Experimental Steps
| Possible Cause | Recommended Solution |
| High pH in Subsequent Buffers | If your downstream applications involve buffers with a pH of 9.5 or higher, the biotin-thiol conjugate may be undergoing a retro-Michael reaction, leading to the loss of the biotin label. Adjust the pH of your buffers to be within the stable range (ideally below 8.5). |
| Presence of High Concentrations of Other Thiols | If your subsequent experimental steps introduce high concentrations of other thiol-containing molecules (e.g., glutathione), this can lead to thiol exchange and loss of the biotin label. If possible, avoid the use of high concentrations of thiols in subsequent steps. |
| Instability of the Target Protein | The biotinylation process itself should not significantly impact protein stability. However, if the protein is inherently unstable, subsequent purification or analysis steps might lead to its degradation and a corresponding loss of signal. Ensure gentle handling and appropriate buffer conditions for your protein of interest. |
Quantitative Data Summary
Table 1: pH-Dependent Reactivity of 5-Methylene Pyrrolones (5MPs) with Thiols
| pH | Reaction Efficiency | Side Reactions |
| 6.0 | Efficient | Minimal |
| 7.5 | Highly Efficient | Minimal |
| 8.5 | Efficient | Minimal |
| 9.5 | Cysteine-specific | Potential for peptide dimer formation |
Table 2: pH-Dependent Stability of the Thiol-5MP Conjugate
| pH | Half-life of the Conjugate at 37°C |
| 6.0 | 104.9 hours |
| 7.5 | 16.9 hours |
| 8.5 | 4.3 hours |
| 9.5 | 0.6 hours |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation of a Cysteine-Containing Protein with this compound
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in a suitable amine-free and thiol-free buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).
-
If the protein contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove excess TCEP using a desalting column or dialysis, exchanging the buffer to the reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).
-
-
Biotinylation Reaction:
-
Prepare a fresh stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Add a 10 to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
-
Removal of Excess Reagent:
-
Remove the unreacted this compound by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Testing the Reversibility of Biotinylation at Alkaline pH
-
Prepare the Biotinylated Protein:
-
Follow the procedure in Protocol 1 to prepare the biotinylated protein and remove excess this compound.
-
-
Incubation at Alkaline pH:
-
Divide the biotinylated protein sample into two aliquots.
-
To one aliquot, add a buffer with a neutral pH (e.g., PBS, pH 7.4).
-
To the second aliquot, add a buffer with an alkaline pH (e.g., 50 mM sodium borate, pH 9.5).
-
Incubate both samples at 37°C.
-
-
Analysis:
-
At various time points (e.g., 0, 30, 60, 120 minutes), take samples from each aliquot.
-
Analyze the samples by a suitable method (e.g., Western blot with streptavidin-HRP, mass spectrometry) to detect the presence of the biotin label. A decrease in the biotin signal in the pH 9.5 sample over time indicates the retro-Michael reaction.
-
Visualizations
Caption: Experimental workflow for the biotinylation of a cysteine-containing protein using this compound.
References
Technical Support Center: Quenching Excess L-Biotin-NH-5MP Reagent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching excess L-Biotin-NH-5MP reagent after conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching the biotinylation reaction?
Quenching is a critical step to stop the biotinylation reaction by deactivating the excess, unreacted this compound reagent. This prevents the labeling of other molecules in subsequent steps of your experiment, which could lead to non-specific signals and inaccurate results.[1][2]
Q2: What are the common quenching agents for amine-reactive biotinylation reagents?
Common quenching agents are molecules containing primary amines that compete with the target molecule for the reactive sites of the biotinylation reagent. These include:
-
Tris (tris(hydroxymethyl)aminomethane): A widely used quenching buffer.[1][3]
-
Glycine (B1666218): Another effective primary amine-containing quenching agent.[1]
-
Hydroxylamine: Can be used to quench NHS-ester reactions.
-
Lysine: An amino acid with a primary amine that can also be used for quenching.
Q3: How do I remove the quenched this compound reagent and byproducts?
After quenching, it is essential to remove the excess biotin (B1667282) reagent and quenching agent from your labeled protein. Common methods include:
-
Desalting Columns (Size-Exclusion Chromatography): A quick and effective method for separating the labeled protein from smaller molecules.
-
Dialysis: A classic method for removing small molecules from a protein solution by diffusion across a semi-permeable membrane.
-
Gel Filtration: Similar to desalting columns, this method separates molecules based on their size.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Biotinylation Efficiency | Presence of primary amines in the buffer: Buffers like Tris or glycine in the reaction mixture will compete with the target molecule for the biotin reagent. | Perform buffer exchange into an amine-free buffer (e.g., PBS) before starting the conjugation. |
| Hydrolyzed biotin reagent: The this compound reagent may have been exposed to moisture, leading to hydrolysis of its reactive group. | Prepare the biotin reagent solution immediately before use. Store the reagent under desiccated conditions. | |
| Insufficient reagent concentration: The molar excess of the biotin reagent may be too low for efficient labeling. | Increase the molar excess of the this compound reagent in the reaction. A 10-20 fold molar excess is a common starting point. | |
| Protein Precipitation after Biotinylation | Over-labeling of the protein: A high degree of biotinylation can alter the protein's solubility and lead to aggregation. | Reduce the molar ratio of the biotin reagent to the protein. Optimize the reaction time and temperature. |
| Solvent incompatibility: If the biotin reagent is dissolved in an organic solvent like DMSO or DMF, adding a large volume to the aqueous protein solution can cause precipitation. | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. | |
| High Background Signal in Downstream Applications | Inefficient quenching: The quenching step may not have been sufficient to deactivate all excess biotin reagent. | Ensure the quenching agent is added at a sufficient concentration and for an adequate duration. |
| Incomplete removal of excess biotin: Residual free biotin can bind to detection reagents (e.g., streptavidin), leading to high background. | Use a desalting column or perform thorough dialysis to remove all unbound biotin. |
Experimental Protocols
Protocol 1: Quenching with Tris Buffer
-
Reaction Stop: After the desired incubation time for your biotinylation reaction, add a final concentration of 20-50 mM Tris-HCl, pH 8.0, to the reaction mixture.
-
Incubation: Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Removal of Excess Reagents: Proceed to remove the quenched biotin reagent and Tris using a desalting column or dialysis.
Protocol 2: Removal of Excess Biotin Reagent using a Desalting Column
-
Column Equilibration: Equilibrate the desalting column (e.g., PD-10) with your desired storage buffer (e.g., PBS) according to the manufacturer's instructions.
-
Sample Application: Apply your quenched biotinylation reaction mixture to the top of the equilibrated column.
-
Elution: Elute the labeled protein with the storage buffer. The larger, biotinylated protein will pass through the column more quickly than the smaller, unreacted biotin and quenching agent molecules.
-
Fraction Collection: Collect the fractions containing your purified, biotinylated protein.
Visual Guides
Caption: Experimental workflow for biotinylation, quenching, and purification.
References
Technical Support Center: Refinement of L-Biotin-NH-5MP Labeling in Complex Protein Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Biotin-NH-5MP for the thiol-specific, reversible labeling of proteins in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a biotin-conjugated 5-Methylene pyrrolone (5MP). It is a highly specific reagent used for the reversible labeling of free thiol groups (sulfhydryl groups) on cysteine residues within proteins.[1][2] Its primary application is in the selective biotinylation of proteins for subsequent detection, purification, or analysis, with the unique feature of being able to remove the biotin (B1667282) label under mild conditions.[3][4]
Q2: What is the chemical basis for the reaction between this compound and proteins?
A2: The labeling reaction is based on a Michael addition of a protein's thiol group to the 5-methylene group of the pyrrolone ring.[3] This reaction is highly specific for cysteine residues and forms a stable thioether bond. Unlike maleimides, this reaction does not generate a new stereocenter, which simplifies downstream analysis.
Q3: What makes the this compound label "reversible"?
A3: The thioether bond formed can be cleaved under specific, mild conditions. This is achieved through a retro-Michael reaction in an alkaline buffer (e.g., pH 9.5) or via thiol exchange with an excess of a reducing agent like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH) at a neutral pH (e.g., pH 7.5). This allows for the "traceless" removal of the biotin tag, restoring the native protein.
Q4: What are the main advantages of using this compound over traditional biotinylation reagents like NHS-biotin?
A4: The key advantages include:
-
Thiol-specificity: It specifically targets cysteine residues, whereas NHS-biotin reacts with primary amines (lysine residues and N-termini). This allows for more targeted labeling.
-
Reversibility: The ability to cleave the biotin tag under mild conditions is crucial for applications where the labeled protein needs to be recovered in its native state or for multi-step analytical procedures.
-
Stability: 5-Methylene pyrrolones exhibit greater stability in physiologically relevant conditions compared to maleimides, another common thiol-reactive reagent.
Q5: What is the optimal pH for the labeling reaction?
A5: The optimal pH for the Michael addition reaction is between 6.0 and 8.5. Within this range, the reaction is highly specific and efficient. At pH 9.5, while the reaction can still occur, there is an increased risk of side reactions, such as peptide dimerization.
Troubleshooting Guides
Issue 1: Low or No Biotin Labeling Efficiency
If you observe a weak or absent signal for your biotinylated proteins, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Presence of Reducing Agents in the Sample Buffer | This compound reacts with free thiols. Common reducing agents like DTT or β-mercaptoethanol in your lysis or sample buffer will compete with your protein's cysteines for the labeling reagent. Solution: Remove reducing agents from your protein sample by dialysis, desalting columns, or buffer exchange prior to labeling. |
| Suboptimal Reaction pH | The reaction is pH-dependent. If the pH is too low (<6.0), the thiol groups may not be sufficiently nucleophilic. Solution: Ensure your reaction buffer is within the optimal pH range of 6.0-8.5. Use a non-amine, non-thiol containing buffer such as HEPES or phosphate (B84403) buffer. |
| Insufficient Molar Excess of this compound | For complex protein mixtures, a higher molar excess of the labeling reagent is often required to achieve sufficient labeling of the target protein(s). Solution: Empirically determine the optimal molar excess. Start with a 10- to 20-fold molar excess of this compound over the total protein concentration and increase it if necessary. For dilute protein solutions, a higher molar excess is generally needed. |
| Low Protein Concentration | Labeling efficiency is dependent on the concentration of the reactants. Solution: If possible, concentrate your protein sample before the labeling reaction. A protein concentration of at least 1-2 mg/mL is recommended for efficient labeling. |
| Short Incubation Time or Low Temperature | The reaction may not have reached completion. Solution: Increase the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) or perform the reaction at room temperature instead of on ice. |
| Oxidized Cysteine Residues | The target cysteine residues on your protein of interest may be oxidized (e.g., forming disulfide bonds) and therefore unavailable for labeling. Solution: Pre-treat your sample with a mild reducing agent (e.g., TCEP), followed by its removal before adding the this compound reagent. |
Troubleshooting Workflow for Low Labeling Efficiency
Issue 2: High Background or Non-Specific Binding
If you are observing high background in your Western blots or identifying many non-specifically bound proteins in your pull-down experiments, consider these points.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | In downstream applications like Western blotting or pull-downs, insufficient blocking of non-specific binding sites on membranes or beads can lead to high background. Solution: Increase the concentration of your blocking agent (e.g., from 3% to 5% BSA or non-fat dry milk) and/or the blocking time. |
| Inadequate Washing Steps | Insufficient washing after incubation with your primary antibody or streptavidin conjugate will result in high background. Solution: Increase the number of washing steps and/or the duration of each wash. Consider adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffers. |
| Hydrophobic Interactions | Proteins can non-specifically adhere to streptavidin beads through hydrophobic interactions. Solution: Increase the stringency of your wash buffers by adding non-ionic detergents (e.g., Triton X-100, NP-40) or increasing the salt concentration (e.g., up to 500 mM NaCl). |
| Endogenous Biotinylated Proteins | Many cellular proteins are naturally biotinylated (e.g., carboxylases). These will be detected by streptavidin-based methods and can be a source of background. Solution: Perform a pre-clearing step by incubating your cell lysate with streptavidin beads before the pull-down with your biotinylated sample to remove endogenously biotinylated proteins. |
Logical Flow for Reducing Non-Specific Binding
Experimental Protocols
Protocol 1: this compound Labeling of Proteins in a Complex Mixture (e.g., Cell Lysate)
-
Sample Preparation:
-
Prepare your cell or tissue lysate in a buffer free of thiols (e.g., DTT, β-mercaptoethanol) and primary amines (e.g., Tris). A suitable buffer is RIPA buffer without reducing agents or PBS with protease inhibitors.
-
Determine the total protein concentration of your lysate using a standard protein assay (e.g., BCA assay).
-
-
Preparation of Labeling Reagent:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
Adjust the pH of your protein sample to 7.5-8.0 with a suitable buffer (e.g., 1M HEPES, pH 8.0).
-
Add the 10 mM this compound stock solution to your protein sample to achieve the desired molar excess (e.g., a 10-fold molar excess over the total protein).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
To quench the reaction and remove excess this compound, add a low molecular weight thiol such as DTT or β-mercaptoethanol to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the quenched this compound and quenching agent by dialysis or using a desalting column with an appropriate molecular weight cutoff for your protein(s) of interest.
-
-
Verification of Labeling:
-
Confirm successful biotinylation by Western blot analysis using a streptavidin-HRP conjugate.
-
Protocol 2: Cleavage of the this compound Label
Method A: Alkaline pH-induced Cleavage
-
Buffer exchange your biotinylated protein sample into an alkaline buffer, such as 50 mM sodium phosphate, pH 9.5.
-
Incubate the sample for 1-2 hours at 37°C.
-
The biotin tag will be released from the protein.
Method B: Thiol Exchange
-
Add a high concentration of a reducing agent (e.g., 20-50 mM DTT or GSH) to your biotinylated protein sample in a neutral pH buffer (e.g., PBS, pH 7.5).
-
Incubate for 1-2 hours at 37°C.
-
The biotin tag will be exchanged and released from the protein.
Application in Signaling Pathway Analysis
The reversible nature of this compound labeling is particularly advantageous for studying dynamic cellular processes like signal transduction. For instance, it can be used to investigate changes in protein cysteine oxidation states, which are often involved in redox signaling.
Workflow for Studying Reversible Cysteine Oxidation in a Signaling Pathway
This workflow allows for the enrichment of proteins that undergo a change in their cysteine redox state upon cell stimulation. By comparing the proteomic profiles of stimulated versus unstimulated cells, researchers can identify key proteins involved in redox-regulated signaling pathways. The ability to cleave the biotin tag is crucial for efficient elution from streptavidin beads and subsequent analysis by mass spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding aggregation of proteins labeled with L-Biotin-NH-5MP.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully labeling proteins with L-Biotin-NH-5MP while minimizing aggregation.
Understanding this compound and Protein Aggregation
This compound is a thiol-specific, reversible biotinylation reagent. It targets cysteine residues on proteins, forming a stable thioether bond. While biotinylation is a powerful technique for protein detection, purification, and immobilization, it can sometimes lead to protein aggregation. This aggregation can be caused by several factors, including the inherent hydrophobicity of the biotin (B1667282) molecule, inappropriate reaction conditions, and the specific properties of the target protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein aggregation when using this compound?
A1: Protein aggregation during biotinylation can stem from several sources. A primary cause is the introduction of the relatively hydrophobic biotin molecule onto the protein surface, which can lead to increased hydrophobic interactions between protein molecules, promoting aggregation.[1] Over-labeling, where too many biotin molecules are attached to a single protein, can significantly exacerbate this effect. Other contributing factors include suboptimal reaction conditions such as incorrect pH, high temperature, high protein concentration, and the absence of stabilizing agents in the buffer.
Q2: What is the optimal pH for labeling with this compound?
A2: The optimal pH for the reaction between a maleimide (B117702) group (present in this compound) and a thiol group (on a cysteine residue) is typically between 6.5 and 7.5.[2][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions such as the hydrolysis of the maleimide group, which becomes more prevalent at pH values above 8.0. It is also crucial to consider the pI of your specific protein, as proteins are least soluble at their isoelectric point.[4]
Q3: Can I have reducing agents like DTT or β-mercaptoethanol in my reaction buffer?
A3: No. It is critical to remove all reducing agents from your protein solution before adding this compound.[5] These agents contain free thiols that will react with the maleimide group of the biotinylation reagent, quenching the reaction and preventing the labeling of your target protein.
Q4: How can I remove excess, unreacted this compound after the labeling reaction?
A4: Excess biotinylation reagent can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis. This step is important to prevent the interference of free biotin in downstream applications involving avidin (B1170675) or streptavidin.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant protein precipitation observed during or after labeling. | High degree of biotinylation (over-labeling). | Decrease the molar excess of this compound in the reaction. Start with a lower ratio (e.g., 10:1 biotin:protein) and optimize. |
| High protein concentration. | Reduce the concentration of the protein solution. Perform labeling at a lower concentration and then concentrate the labeled protein if necessary. | |
| Suboptimal buffer conditions (pH, ionic strength). | Ensure the reaction buffer pH is between 6.5 and 7.5. Optimize the salt concentration; for some proteins, increasing ionic strength can enhance solubility. | |
| Temperature is too high. | Perform the incubation at a lower temperature (e.g., 4°C) for a longer duration. | |
| Low labeling efficiency. | Presence of reducing agents in the buffer. | Ensure complete removal of DTT, β-mercaptoethanol, or other reducing agents before adding the biotinylation reagent. |
| Incorrect pH of the reaction buffer. | Confirm that the pH of the buffer is within the optimal range of 6.5-7.5 for the maleimide-thiol reaction. | |
| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to protein. This may require optimization to balance labeling efficiency with the risk of aggregation. | |
| Inaccessible cysteine residues on the protein. | If the protein structure is known, ensure that the targeted cysteine residues are solvent-accessible. Denaturing the protein is an option but will result in loss of function. | |
| High background in downstream applications (e.g., western blot, ELISA). | Incomplete removal of excess this compound. | Use a desalting column or perform extensive dialysis after the labeling reaction to remove all non-reacted biotin. |
| Non-specific binding of the biotinylated protein. | Include blocking agents (e.g., BSA) in your downstream assays. Consider using a biotinylation reagent with a PEG spacer to reduce non-specific interactions. |
Experimental Protocols
General Protocol for Protein Biotinylation with this compound
This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM cysteine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any reducing agents. If necessary, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.2).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
(Optional) Add a quenching solution to stop the reaction.
-
-
Removal of Excess Biotin:
-
Separate the biotinylated protein from unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Quantitative Analysis of Protein Aggregation
To determine the optimal labeling conditions that minimize aggregation, a systematic analysis of key parameters should be performed. The following tables illustrate how to structure the results of such an optimization.
Table 1: Effect of Molar Excess of this compound on Protein Aggregation
| Molar Excess of this compound (Biotin:Protein) | Protein Recovery (%) | Aggregation (%) |
| 5:1 | 95 | 5 |
| 10:1 | 92 | 8 |
| 20:1 | 85 | 15 |
| 50:1 | 70 | 30 |
Protein recovery and aggregation can be assessed by measuring the protein concentration of the supernatant before and after centrifugation of the labeled protein solution, or by size-exclusion chromatography.
Table 2: Effect of pH on Protein Aggregation during Biotinylation
| Reaction pH | Protein Recovery (%) | Aggregation (%) |
| 6.0 | 96 | 4 |
| 6.5 | 98 | 2 |
| 7.0 | 97 | 3 |
| 7.5 | 95 | 5 |
| 8.0 | 90 | 10 |
Table 3: Effect of Temperature on Protein Aggregation during Biotinylation
| Incubation Temperature (°C) | Protein Recovery (%) | Aggregation (%) |
| 4 | 98 | 2 |
| 25 (Room Temperature) | 92 | 8 |
| 37 | 80 | 20 |
Visualizations
Experimental Workflow for Thiol-Specific Biotinylation and Analysis
Caption: General workflow for protein biotinylation with this compound.
Signaling Pathway Context: Proximity-Dependent Biotinylation (BioID)
Caption: Workflow of proximity-dependent biotinylation (BioID).
References
- 1. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotin-hpdp.com [biotin-hpdp.com]
- 3. biotin-hpdp.com [biotin-hpdp.com]
- 4. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotin-hpdp.com [biotin-hpdp.com]
Challenges in reversing L-Biotin-NH-5MP conjugation and how to solve them.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-Biotin-NH-5MP and similar 5-Methylene Pyrrolone (5MP)-based bioconjugates. Our focus is on addressing the challenges associated with the reversal (cleavage) of the conjugation to regenerate the native thiol-containing molecule.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of this compound conjugation?
This compound is a thiol-specific labeling reagent. The 5-Methylene Pyrrolone (5MP) moiety reacts with cysteine residues on proteins or other thiol-containing molecules via a Michael addition, forming a stable thioether bond. This reaction is highly specific for thiols under physiological conditions.
Q2: Is the this compound conjugation reversible?
Yes, a key feature of 5MP-thiol conjugates is their reversibility.[1] The thioether bond can be cleaved to tracelessly regenerate the original thiol-containing molecule. This is a significant advantage over other maleimide-based reagents, which can form irreversible bonds or lead to complex side products upon cleavage attempts.
Q3: What are the primary methods for reversing the this compound conjugation?
There are two primary methods for cleaving the 5MP-thiol linkage:
-
Retro-Michael Reaction: This is achieved by increasing the pH of the solution to alkaline conditions (e.g., pH 9.5). The elevated pH catalyzes the reversal of the Michael addition, releasing the unmodified thiol.[1]
-
Thiol Exchange: At neutral pH (e.g., pH 7.5), the conjugation can be reversed by introducing a high concentration of a competing thiol, such as glutathione (B108866) (GSH) or dithiothreitol (B142953) (DTT).[1]
Q4: Which reversal method should I choose?
The choice of method depends on the stability of your molecule of interest.
-
If your protein or molecule is stable at a higher pH, the retro-Michael reaction at pH 9.5 is generally faster.
-
If your molecule is sensitive to high pH, the thiol exchange method at neutral pH is the recommended approach, although it may require longer incubation times or a higher concentration of the competing thiol.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete or No Cleavage | Inefficient retro-Michael reaction: pH is too low or incubation time is too short. | - Ensure the final pH of the reaction mixture is 9.5. - Increase the incubation time at 37°C. - Refer to the quantitative data on cleavage half-life at different pH values (see table below). |
| Inefficient thiol exchange: Concentration of the competing thiol is too low, or incubation time is insufficient. | - Increase the molar excess of the competing thiol (e.g., 20-50 equivalents of GSH). - Increase the incubation time at 37°C. | |
| Steric hindrance: The conjugation site may be sterically inaccessible to the cleavage reagents. | This is less common with small molecule cleavage agents but can be a factor. Consider optimizing the linker design in future experiments if this is a recurring issue. | |
| Degradation of the Target Molecule | pH instability: The target molecule is not stable at the high pH required for the retro-Michael reaction. | Switch to the thiol exchange method at neutral pH (7.5). |
| Presence of proteases: If working with protein samples, endogenous or co-purified proteases may degrade the target. | Add a protease inhibitor cocktail to your cleavage buffer. | |
| Difficulty in Removing the Cleavage Agent | Excess competing thiol (e.g., GSH, DTT) interferes with downstream applications. | - Use a desalting column or dialysis to remove the excess thiol after the cleavage reaction. - For biotinylated molecules captured on streptavidin beads, the excess thiol can be washed away after cleavage and before elution of the target molecule. |
Quantitative Data
The stability of the 5MP-thiol conjugate is pH-dependent. The following table summarizes the half-life of a model 5MP-thiol conjugate at 37°C at various pH values. This data can help in optimizing the cleavage conditions for your specific application.
| pH | Half-life (hours) |
| 6.0 | 104.9[1] |
| 7.5 | 16.9[1] |
| 8.5 | 4.3 |
| 9.5 | 0.6 |
Experimental Protocols
Protocol 1: Cleavage via Retro-Michael Reaction (Alkaline pH)
-
Buffer Preparation: Prepare a cleavage buffer with a final pH of 9.5. A suitable buffer is 50 mM sodium bicarbonate or sodium borate.
-
Reaction Setup: Add the this compound conjugated molecule to the cleavage buffer.
-
Incubation: Incubate the reaction mixture at 37°C. The incubation time will depend on the desired level of cleavage (refer to the half-life data above). For near-complete cleavage, an incubation of 4-6 hours is recommended.
-
Neutralization: After incubation, neutralize the reaction by adding a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Downstream Processing: Proceed with your downstream application. If necessary, remove the cleaved biotin-linker fragment by dialysis or size-exclusion chromatography.
Protocol 2: Cleavage via Thiol Exchange (Neutral pH)
-
Buffer Preparation: Prepare a reaction buffer at pH 7.5. A suitable buffer is HEPES or phosphate (B84403) buffer.
-
Reagent Preparation: Prepare a stock solution of a competing thiol, such as glutathione (GSH) or dithiothreitol (DTT).
-
Reaction Setup: Add the this compound conjugated molecule to the reaction buffer. Add the competing thiol to the reaction mixture to a final concentration of at least 20 molar equivalents relative to the conjugated molecule.
-
Incubation: Incubate the reaction mixture at 37°C. The incubation time will depend on the concentration of the competing thiol and the desired level of cleavage. An overnight incubation is often sufficient.
-
Removal of Excess Thiol: After incubation, remove the excess competing thiol using a desalting column or dialysis.
-
Downstream Processing: Proceed with your downstream application.
Visualizations
Caption: Experimental workflow for this compound conjugation and reversal.
Caption: Chemical principles of the two primary reversal methods.
References
Validation & Comparative
L-Biotin-NH-5MP vs. Maleimide-Biotin: A Comparative Guide to Cysteine Labeling Efficiency
For researchers engaged in protein modification, drug development, and proteomic studies, the precise and efficient labeling of cysteine residues is paramount. The choice of biotinylation reagent can significantly impact the stability, reversibility, and overall success of an experiment. This guide provides an objective comparison between a newer, reversible reagent, L-Biotin-NH-5MP, and the well-established, conventional maleimide-biotin for cysteine labeling.
Executive Summary
This compound, based on 5-Methylene pyrrolone (5MP) chemistry, offers a key advantage of reversibility, allowing for the traceless removal of the biotin (B1667282) label under specific conditions. It also demonstrates superior stability in solution compared to maleimide-based reagents. Maleimide-biotin, on the other hand, forms a highly stable, essentially irreversible thioether bond and is supported by a vast body of literature and established protocols. The choice between these two reagents will largely depend on the specific experimental requirements, particularly the need for reversible conjugation.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of this compound and maleimide-biotin based on available data.
| Feature | This compound | Maleimide-Biotin |
| Reaction Type | Michael Addition | Michael Addition |
| Reactive Group | 5-Methylene Pyrrolone (5MP) | Maleimide (B117702) |
| Bond Formed | Thioether | Thioether |
| Bond Stability | Reversible | Stable, largely irreversible |
| Reversibility | Yes (pH > 9.5 or with excess thiol) | No (stable thioether bond) |
| Reaction pH | 6.0 - 8.5 | 6.5 - 7.5 |
| Reaction Speed | Rapid | Rapid |
| Specificity | High for thiols | High for thiols (potential for off-target reaction with amines at pH > 7.5) |
| Reagent Stability | High (stable in solution at pH 6.0-9.5 for >72h) | Low (prone to hydrolysis, especially at higher pH) |
Chemical Reactions and Experimental Workflow
The following diagrams illustrate the chemical reactions for cysteine labeling and a general experimental workflow for comparing the efficiency of the two reagents.
Caption: Chemical reactions of cysteine labeling.
Caption: Experimental workflow for comparison.
Detailed Experimental Protocols
The following are generalized protocols for cysteine labeling with this compound and maleimide-biotin. Optimization may be required for specific proteins and applications.
Protocol 1: Cysteine Labeling with this compound
This protocol is based on the general reactivity of 5-methylene pyrrolones.
Materials:
-
Protein with accessible cysteine residue(s)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column for buffer exchange and purification
-
Anhydrous DMSO or DMF for dissolving this compound
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be labeled, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: If TCEP was used, it must be removed prior to adding the labeling reagent. This can be achieved using a desalting column equilibrated with the reaction buffer.
-
Labeling Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the biotin derivative is light-sensitive.
-
Purification: Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.
-
Verification: Confirm labeling efficiency using methods such as SDS-PAGE (observing a band shift), Western blot with streptavidin-HRP, or mass spectrometry.
Protocol 2: Cysteine Labeling with Maleimide-Biotin
This is a standard protocol for maleimide-based labeling.[1][2][3]
Materials:
-
Protein with accessible cysteine residue(s)
-
Maleimide-Biotin
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.[1][2]
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column for buffer exchange and purification
-
Anhydrous DMSO or DMF for dissolving maleimide-biotin
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If disulfide bonds need to be labeled, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[1]
-
Removal of Reducing Agent: If TCEP was used, remove it using a desalting column equilibrated with the reaction buffer.
-
Labeling Reagent Preparation: Immediately before use, dissolve the maleimide-biotin in a small volume of anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide-biotin stock solution to the protein solution.[4]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Purification: Separate the biotinylated protein from unreacted maleimide-biotin using a desalting column, dialysis, or size-exclusion chromatography.
-
Verification: Analyze the extent of labeling by SDS-PAGE, Western blot with streptavidin-HRP, or mass spectrometry.
Concluding Remarks
The selection between this compound and maleimide-biotin for cysteine labeling should be guided by the specific goals of the research. For applications requiring a stable, permanent tag, maleimide-biotin remains a reliable and effective choice. However, for studies that may benefit from the ability to remove the biotin label, such as in dynamic protein interaction studies or certain purification strategies, this compound presents a compelling and superior alternative due to its reversibility and enhanced stability in solution. Researchers should consider the experimental endpoint to determine which reagent is best suited for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05881E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
The Reversible Advantage: A Comparative Guide to L-Biotin-NH-5MP in Biotinylation
In the landscape of protein analysis and drug development, the ability to selectively label and subsequently release target proteins is invaluable. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, has long been a cornerstone technique for protein detection, purification, and interaction studies. However, the irreversible nature of many traditional biotinylation methods can limit downstream applications where the native, unmodified protein is required. L-Biotin-NH-5MP, a thiol-specific and reversibly binding biotinylation reagent, offers a compelling alternative. This guide provides an objective comparison of this compound with other common biotinylation methods, supported by experimental principles and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.
The Core Advantage: Reversibility and Thiol-Specificity
The primary advantage of this compound lies in its unique mechanism of action. It belongs to the 5-Methylene Pyrrolone (5MP) class of reagents which react specifically with thiol groups on cysteine residues via a Michael addition reaction.[1][2] This covalent bond, while stable under physiological conditions, can be readily cleaved through a retro-Michael reaction under mild alkaline conditions or via thiol exchange, releasing the unmodified protein.[1][2] This "traceless" release is a significant benefit over other methods that may leave behind a chemical remnant on the protein.
In contrast, the most common biotinylation reagents, N-hydroxysuccinimide (NHS) esters of biotin, react with primary amines on lysine (B10760008) residues and the N-terminus of a protein to form highly stable amide bonds. These bonds are essentially irreversible under biological conditions, making it challenging to recover the native protein after capture with streptavidin. To address this limitation, cleavable linkers, such as those containing a disulfide bond (e.g., Sulfo-NHS-SS-Biotin), were developed. While these allow for release, the cleavage requires reducing agents and can still leave the protein with a modified cysteine residue.
Comparative Analysis of Biotinylation Methods
To facilitate a clear understanding of the performance differences, the following table summarizes the key characteristics of this compound compared to two other widely used biotinylation methods.
| Feature | This compound | NHS-Ester Biotin (Irreversible) | Sulfo-NHS-SS-Biotin (Cleavable Disulfide) |
| Target Residue | Cysteine (Thiol) | Lysine, N-terminus (Amine) | Lysine, N-terminus (Amine) |
| Bond Type | Thioether (via Michael Addition) | Amide | Amide with Disulfide Linker |
| Reversibility | Yes (Traceless) | No | Yes (Leaves modified cysteine) |
| Cleavage Condition | Mild alkaline buffer (e.g., pH 9.5) or thiol exchange (e.g., DTT at pH 7.5) | Not applicable | Reducing agents (e.g., DTT, TCEP) |
| Specificity | High for thiols | Broad for primary amines | Broad for primary amines |
| Impact on Protein | Minimal, reversible | Permanent modification | Leaves a thiol-containing remnant after cleavage |
Experimental Workflows: A Visual Comparison
The choice of biotinylation reagent significantly impacts the experimental workflow, particularly in applications such as affinity purification followed by mass spectrometry (AP-MS) or functional assays.
Signaling Pathway Investigation: The Advantage of Reversibility
In studies of signaling pathways, it is often crucial to isolate a protein of interest and its binding partners at a specific moment. Reversible biotinylation allows for the capture of these complexes, followed by the release of the native proteins for further functional analysis.
Experimental Protocols
Protocol 1: Biotinylation of a Cysteine-Containing Protein with this compound
This protocol is based on the principles described by Zhang et al.[1]
Materials:
-
Purified protein containing an accessible cysteine residue in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.5.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column (e.g., PD-10).
-
Cleavage buffer: 100 mM sodium phosphate, pH 9.5, or PBS, pH 7.5, containing 50 mM DTT.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free and reducing agent-free buffer. If necessary, perform a buffer exchange into the reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quenching: (Optional) To quench any unreacted this compound, add quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.4.
-
Cleavage (Retro-Michael Reaction): To release the biotin tag, dialyze or incubate the biotinylated protein in the cleavage buffer (pH 9.5) for 2-4 hours at room temperature.
-
Cleavage (Thiol Exchange): Alternatively, incubate the biotinylated protein in PBS, pH 7.5, containing 50 mM DTT for 1-2 hours at room temperature.
Protocol 2: Irreversible Biotinylation of a Protein with NHS-Ester Biotin
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS-Ester Biotin.
-
Anhydrous DMSO or DMF.
-
Reaction buffer: PBS, pH 7.2-8.0.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column.
Procedure:
-
Protein Preparation: Prepare the protein at 1-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Dissolve NHS-Ester Biotin in DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
Biotinylation Reaction: Add a 20-fold molar excess of the NHS-Ester Biotin stock solution to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove excess reagent using a desalting column.
Protocol 3: Reversible Biotinylation of a Protein with Sulfo-NHS-SS-Biotin
Materials:
-
Purified protein in an amine-free and reducing agent-free buffer.
-
Sulfo-NHS-SS-Biotin.
-
Reaction buffer: PBS, pH 7.2-8.0.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column.
-
Cleavage buffer: PBS containing 50 mM DTT.
Procedure:
-
Protein Preparation: Prepare the protein at 2-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Dissolve Sulfo-NHS-SS-Biotin in the reaction buffer to a stock concentration of 10 mM immediately before use.
-
Biotinylation Reaction: Add a 20-fold molar excess of the Sulfo-NHS-SS-Biotin solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove excess reagent using a desalting column.
-
Cleavage: To cleave the disulfide bond, incubate the biotinylated protein in the cleavage buffer for 1-2 hours at room temperature.
Conclusion
This compound presents a significant advancement in biotinylation technology, offering researchers the ability to specifically label cysteine residues and subsequently release the unmodified protein under mild conditions. This "traceless" reversibility is a key advantage over traditional irreversible methods and even surpasses disulfide-based cleavable linkers by not leaving a chemical remnant on the target protein. For applications requiring the recovery of a fully native protein for functional studies, structural analysis, or further downstream manipulations, this compound is a superior choice. As with any technique, optimization of reaction conditions for the specific protein of interest is recommended to achieve the desired labeling efficiency and subsequent release.
References
A Head-to-Head Comparison of Thiol-Reactive Probes for Protein Labeling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective labeling of proteins is a critical technique for elucidating function, tracking interactions, and developing novel therapeutics. Thiol-reactive probes, which specifically target the sulfhydryl groups of cysteine residues, are indispensable tools in this endeavor. This guide provides an objective, data-driven comparison of common thiol-reactive probes to inform the selection of the optimal reagent for specific experimental needs.
The unique reactivity of the cysteine thiol group allows for site-specific modification of proteins, a significant advantage given the relatively low abundance of cysteine compared to other amino acids like lysine.[1] The most common classes of thiol-reactive probes include maleimides, iodoacetamides (a type of haloacetyl), and vinyl sulfones.[2] The choice between these probes depends on a variety of factors, including reaction kinetics, specificity, stability of the resulting bond, and the photophysical properties of the conjugated fluorophore.[3]
Comparative Performance of Thiol-Reactive Probes
The efficacy of a thiol-reactive probe is determined by several key performance metrics. The following tables summarize quantitative data for commonly used classes of probes.
Table 1: Reactivity and Selectivity of Common Thiol-Reactive Probes
| Probe Class | Reactive Group | Reaction Mechanism | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Optimal pH | Off-Target Reactivity | Reference |
| Maleimides | Maleimide (B117702) | Michael Addition | ~10² - 10⁴ | 6.5 - 7.5 | Amines at pH > 7.5; can react with S-sulfinated cysteines. | |
| Iodoacetamides | Iodoacetamide (B48618) | Nucleophilic Substitution | ~10¹ - 10² | 7.5 - 8.5 | Histidine and methionine at higher pH. | |
| Vinyl Sulfones | Vinyl Sulfone | Michael Addition | ~10¹ - 10² | 7.4 | Generally high selectivity for thiols. | |
| Pyridyl Disulfides | Pyridyl Disulfide | Thiol-Disulfide Exchange | Variable | 7.0 | Other thiols. |
Note: Rate constants can vary depending on the specific probe structure, solvent, and temperature.
Table 2: Photophysical Properties of Common Thiol-Reactive Fluorescent Probes
| Probe Family | Specific Probe Example | Reactive Group | Excitation (λex, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |
| Coumarin | 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | Maleimide | ~386 | ~470 | ~35,000 | ~0.4 (in ethanol) | |
| Alexa Fluor™ | Alexa Fluor™ 350 C₅ Maleimide | Maleimide | 346 | 442 | 19,000 | 0.78 | |
| Fluorescein | Fluorescein-5-Maleimide | Maleimide | 492 | 517 | ~83,000 | ~0.92 (in 0.1 M NaOH) | |
| BODIPY™ | BODIPY™ TMR cadaverine (B124047) IA | Iodoacetamide | Specific data not available in search results | Specific data not available in search results | Specific data not available in search results | Specific data not available in search results | |
| Rhodamine | Rhodamine Red™ C₂ maleimide | Maleimide | Specific data not available in search results | Specific data not available in search results | Specific data not available in search results | Specific data not available in search results |
Note: Photophysical properties can be influenced by the local environment and conjugation to a biomolecule.
Reaction Mechanisms and Experimental Workflow
Understanding the underlying chemical reactions is crucial for optimizing labeling protocols and troubleshooting experiments.
A generalized workflow for protein labeling with thiol-reactive probes is outlined below. Optimization is often necessary for specific proteins and probes.
References
Validating the Specificity of L-Biotin-NH-5MP for Cysteine Residues: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a critical technique for studying protein function, developing antibody-drug conjugates (ADCs), and identifying new therapeutic targets. L-Biotin-NH-5MP, a biotin-conjugated 5-Methylene pyrrolone (5MP), has emerged as a promising reagent for this purpose, touted for its high specificity and reversible nature. This guide provides an objective comparison of this compound with other common cysteine-labeling reagents, supported by experimental data and detailed protocols to aid in the validation of its specificity.
Executive Summary
This compound, which operates through a 5-Methylene pyrrolone (5MP) moiety, demonstrates superior specificity for cysteine residues compared to the widely used maleimide-based reagents.[1] Experimental evidence shows that while 5MPs react cleanly and quantitatively with cysteines, maleimides can exhibit significant off-target reactivity with other nucleophilic amino acids, such as lysine (B10760008).[1] This enhanced specificity, combined with the reversible nature of the thiol modification under specific conditions, makes this compound a valuable tool for applications requiring precise and controlled protein labeling. This guide presents a comparative analysis of this compound (and 5MPs in general) against maleimides and iodoacetamides, outlines a detailed protocol for validating labeling specificity using mass spectrometry, and provides visualizations of the underlying chemical reactions and experimental workflows.
Comparative Analysis of Cysteine Labeling Reagents
The choice of a cysteine labeling reagent is dictated by the specific experimental requirements, including desired reactivity, pH stability, and the necessity for reversible conjugation. Below is a comparison of 5-Methylene pyrrolones (the reactive group in this compound), maleimides, and iodoacetamides.
| Feature | 5-Methylene Pyrrolones (e.g., this compound) | Maleimides | Iodoacetamides (IAM) |
| Reaction Mechanism | Michael Addition | Michael Addition | SN2 Nucleophilic Substitution |
| Optimal pH Range | 6.0 - 8.5[1] | 6.5 - 7.5 | 7.5 - 8.5 |
| Cysteine Specificity | High; minimal off-target reactivity observed.[1] | Moderate; can react with lysines and other nucleophiles at higher pH.[1][2][3] | Moderate; can react with histidine and methionine, particularly at higher pH and with excess reagent. |
| Reaction Rate | Rapid, reaction often complete in minutes to a few hours.[1] | Generally faster than iodoacetamides. | Generally slower than maleimides. |
| Stability of Conjugate | Stable at neutral pH; reversible via retro-Michael reaction at pH 9.5 or through thiol exchange.[1] | The resulting thiosuccinimide can undergo hydrolysis or a retro-Michael reaction, leading to potential instability. | Forms a very stable thioether bond. |
| Key Advantages | High specificity, reversible conjugation, and high stability of the reagent.[1] | Widely used, well-characterized, and fast reaction kinetics. | Forms a highly stable, irreversible bond. |
| Potential Side Reactions | Peptide dimer formation can be observed at pH 9.5.[1] | Can react with primary amines (e.g., lysine) at pH > 8.5; the maleimide (B117702) ring can undergo hydrolysis at higher pH.[2][3] | Can alkylate other amino acid residues such as histidine and methionine. |
Quantitative Comparison of Specificity
A key differentiator for 5-Methylene pyrrolones is their enhanced specificity for cysteine over other nucleophilic residues. A study utilizing a histone H4 mutant (H4-R45C), which contains a single cysteine and eleven lysines, provides a clear quantitative comparison.
| Reagent | Molar Excess | Reaction Conditions | Observed Modifications (ESI-MS) | Off-Target Labeling |
| 5-Methylene Pyrrolone (5MP) | 200-fold | 10 mM HEPES, pH 7.5, 37°C, 2h | Almost quantitative single modification | None detected on lysine residues via UPLC-MS/MS peptide mapping.[1] |
| Maleimide | 200-fold | 10 mM HEPES, pH 7.5, 37°C, 2h | Mixture of 1-4 modifications per molecule | Modification on lysine residues was identified.[1] |
This data clearly illustrates the superior cysteine specificity of 5MPs compared to maleimides under identical reaction conditions.
Experimental Protocols
Protocol for Validating Cysteine Labeling Specificity using LC-MS/MS
This protocol describes a general workflow for comparing the specificity of different cysteine labeling reagents on a model protein containing at least one cysteine and other potentially reactive residues (e.g., lysine, histidine).
Materials:
-
Model Protein (e.g., recombinant protein with a known sequence and at least one cysteine residue)
-
Labeling Reagents: this compound, a maleimide-biotin conjugate (e.g., EZ-Link Maleimide-PEG2-Biotin), and an iodoacetamide-biotin conjugate (e.g., BIAM).
-
Reduction Reagent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Labeling Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5
-
Quenching Solution: 1 M L-cysteine
-
Denaturing Buffer (for digestion): 8 M Urea (B33335) in 50 mM Tris-HCl, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Desalting columns (e.g., C18 spin columns)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the model protein in the labeling buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be accessible for labeling, add TCEP to a final concentration of 10 mM and incubate at 37°C for 30 minutes. If only free thiols are to be labeled, this step can be omitted.
-
Remove the excess reducing agent using a desalting column equilibrated with the labeling buffer.
-
-
Labeling Reaction:
-
Divide the protein sample into separate tubes for each labeling reagent.
-
Prepare stock solutions of this compound, maleimide-biotin, and iodoacetamide-biotin in DMSO or DMF.
-
Add a 10 to 20-fold molar excess of each labeling reagent to its respective protein sample.
-
Incubate the reactions for 2 hours at room temperature or 37°C.
-
-
Quenching and Sample Preparation for MS:
-
Quench the labeling reaction by adding L-cysteine to a final concentration of 50 mM.
-
Denature the labeled protein by adding denaturing buffer.
-
Reduce any remaining disulfide bonds with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate any newly reduced cysteines with a non-biotinylated alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to below 1 M.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 spin column.
-
Analyze the samples by LC-MS/MS. The mass spectrometer should be configured for data-dependent acquisition to obtain both MS1 spectra (for identifying biotinylated peptides by their mass shift) and MS/MS spectra (for sequencing peptides and pinpointing the exact site of modification).
-
-
Data Analysis:
-
Search the MS/MS data against the known protein sequence using a database search engine (e.g., MaxQuant, Mascot).
-
Specify the mass of the biotin-label adduct on cysteine as a variable modification.
-
Also, search for potential off-target modifications on other amino acids (e.g., lysine, histidine, methionine) by specifying the corresponding mass shifts.
-
Quantify the relative abundance of labeled peptides (on-target vs. off-target) to determine the specificity of each reagent.
-
Visualizations
Experimental Workflow for Specificity Validation
Caption: Workflow for validating cysteine labeling specificity.
Reaction Mechanism: Michael Addition
Caption: Michael addition of a thiol to 5MP and maleimide.
Logical Comparison of Reagent Specificity
Caption: Specificity comparison of cysteine labeling reagents.
References
- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Biotin-NH-5MP and Amine-Reactive Alternatives in Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of comparative proteomics, the precise and efficient labeling of proteins is paramount for the successful identification and quantification of protein expression levels, interactions, and post-translational modifications. Biotinylation, the covalent attachment of biotin (B1667282) to proteins, followed by affinity purification and mass spectrometry, is a cornerstone technique. The choice of biotinylation reagent is a critical determinant of experimental success, influencing the scope and specificity of the captured proteome.
This guide provides a detailed comparison of the thiol-reactive reagent, L-Biotin-NH-5MP , and the widely used amine-reactive N-hydroxysuccinimide (NHS) esters of biotin (e.g., NHS-Biotin, Sulfo-NHS-Biotin). We present a comprehensive overview of their respective chemistries, performance characteristics, and provide illustrative experimental data to guide researchers in selecting the optimal reagent for their specific research questions.
Reagent Comparison: Thiol-Reactive vs. Amine-Reactive Biotinylation
The fundamental difference between this compound and NHS-biotin lies in their reactive targets on proteins. This compound is a thiol-specific reagent that targets cysteine residues, while NHS-biotin reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1] This distinction has significant implications for the subset of the proteome that is labeled and subsequently analyzed.
This compound , a biotin-conjugated 5-Methylene pyrrolone (5MP), offers the unique advantage of being a thiol-specific and reversible bioconjugation reagent.[1] The reversibility of the linkage allows for the mild elution of captured proteins, which can be beneficial for preserving protein complexes and for downstream functional assays.
NHS-biotin and its water-soluble analog, Sulfo-NHS-biotin, are among the most common biotinylation reagents.[2] Their reactivity towards lysine residues, which are generally more abundant and surface-exposed than cysteines, often results in a broader labeling of the proteome.
A summary of the key characteristics of these reagents is presented below:
| Feature | This compound (Thiol-Reactive) | NHS-Biotin (Amine-Reactive) |
| Target Residue | Cysteine | Lysine, N-terminus |
| Specificity | High for reduced thiols | Broad for primary amines |
| Reversibility | Yes (cleavable linker) | No (stable amide bond) |
| Typical Applications | Cysteine-specific labeling, redox proteomics, targeted labeling of engineered cysteines | Global cell surface labeling, protein interaction studies (e.g., BioID) |
| Potential for Protein Function Disruption | Can target functionally important cysteines | Can target functionally important lysines |
Performance in Comparative Proteomics: A Data-Driven Comparison
To illustrate the performance differences between thiol-reactive and amine-reactive biotinylation strategies, we present hypothetical yet representative data from a comparative proteomics experiment. In this simulated study, a cell lysate was treated with either this compound or NHS-biotin, followed by streptavidin affinity purification and LC-MS/MS analysis.
Table 1: Quantitative Comparison of Protein Identification
| Metric | This compound | NHS-Biotin |
| Total Proteins Identified | 1,250 | 2,100 |
| Number of Biotinylated Peptides | 1,875 | 3,570 |
| Average Labeling Efficiency (%) | 65 | 80 |
| Off-Target Labeling (%) | < 5 | < 10 |
Table 2: Overlap of Identified Proteins
| Category | Number of Proteins |
| Identified by this compound only | 450 |
| Identified by NHS-Biotin only | 1,300 |
| Identified by both methods | 800 |
These tables highlight that while NHS-biotin may yield a larger number of identified proteins due to the higher abundance of lysine residues, this compound provides a more targeted approach, identifying a unique subset of cysteine-containing proteins. The choice between the two reagents will therefore depend on the specific goals of the experiment. For a global, high-coverage analysis, an amine-reactive approach may be preferable. Conversely, for studies focused on specific protein classes or functional sites rich in cysteines, a thiol-reactive reagent like this compound would be more appropriate.
Experimental Protocols
A detailed protocol for a comparative proteomics study using this compound and NHS-biotin is provided below. This protocol can be adapted for various cell types and experimental conditions.
I. Cell Lysis and Protein Quantification
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
II. Protein Biotinylation
A. Thiol-Reactive Biotinylation with this compound
-
To 1 mg of protein lysate, add a reducing agent such as TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature to reduce disulfide bonds.
-
Add this compound to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
Quench the reaction by adding a 10-fold molar excess of a free thiol-containing compound (e.g., N-acetyl-cysteine).
B. Amine-Reactive Biotinylation with NHS-Biotin
-
To 1 mg of protein lysate, adjust the pH to 7.5-8.5 using a suitable buffer (e.g., 1 M HEPES, pH 8.0).
-
Add NHS-biotin (dissolved in DMSO) to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0.
III. Affinity Purification of Biotinylated Proteins
-
Equilibrate streptavidin-conjugated magnetic beads by washing three times with lysis buffer.
-
Add the quenched biotinylation reaction mixture to the equilibrated beads and incubate for 2 hours at 4°C with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound proteins:
-
Twice with lysis buffer containing 1% Triton X-100.
-
Twice with a high-salt wash buffer (e.g., 1 M KCl).
-
Twice with a low-salt wash buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
IV. Elution and Sample Preparation for Mass Spectrometry
A. For this compound (Reversible)
-
Elute the bound proteins by incubating the beads with an elution buffer containing a reducing agent (e.g., 50 mM DTT) for 30 minutes at 37°C.
B. For NHS-Biotin (Non-Reversible)
-
Perform on-bead digestion by resuspending the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) containing trypsin and incubating overnight at 37°C.
V. Mass Spectrometry and Data Analysis
-
Analyze the eluted peptides by LC-MS/MS.
-
Process the raw data using a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins and peptides.
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
The diagram above illustrates the parallel workflows for comparing thiol-reactive and amine-reactive biotinylation reagents in a typical proteomics experiment.
This diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) - Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical pathway in cell proliferation and survival that is often studied using proteomic techniques. The "P" on the arrows indicates phosphorylation events, which are key regulatory steps in this cascade.
Conclusion
The choice between this compound and NHS-biotin for comparative proteomics studies is not a matter of one being universally superior to the other, but rather a strategic decision based on the research objectives. This compound, with its thiol-specificity and reversibility, offers a targeted approach for investigating cysteine-containing proteins and their roles in cellular processes. In contrast, the broad reactivity of NHS-biotin with primary amines provides a more global view of the proteome. By understanding the distinct advantages and limitations of each reagent and employing rigorous experimental design, researchers can effectively leverage these powerful tools to unravel the complexities of the proteome.
References
A Head-to-Head Comparison of L-Biotin-NH-5MP and Other Cleavable Biotin Reagents for Superior Protein Recovery
For researchers, scientists, and drug development professionals seeking to optimize protein enrichment and recovery, the choice of biotinylation reagent is critical. While the biotin-streptavidin interaction is a powerful tool for protein capture, the harsh conditions often required for elution can compromise protein integrity and downstream applications. Cleavable biotin (B1667282) reagents offer an elegant solution by allowing for the mild release of captured proteins. This guide provides a detailed comparison of L-Biotin-NH-5MP, a novel thiol-specific cleavable biotin, with other widely used cleavable biotinylation reagents.
This comparison guide delves into the mechanisms, performance, and experimental protocols for this compound and its alternatives, including disulfide-based, acid-labile, and photocleavable linkers. By presenting quantitative data, detailed methodologies, and visual workflows, this guide aims to equip researchers with the necessary information to select the most appropriate cleavable biotin reagent for their specific research needs.
Mechanism of Action: A Reversible Thiol-Specific Approach
This compound is a biotin conjugate of 5-Methylene pyrrolone (5MP), which exhibits specificity for thiol groups found in cysteine residues.[1][2] This reagent facilitates a reversible Michael addition reaction with cysteine, allowing for the covalent labeling of proteins. The key advantage of this chemistry lies in its traceless removal under mild conditions, ensuring that the recovered protein is free from any residual modification.
dot
References
Assessing the Impact of L-Biotin-NH-5MP Labeling on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a protein labeling methodology is a critical decision that can significantly influence experimental outcomes. The ideal labeling reagent should offer high specificity and efficiency without perturbing the native function of the protein. This guide provides a comprehensive comparison of L-Biotin-NH-5MP, a thiol-reactive labeling reagent, with two other widely used biotinylation methods: amine-reactive N-hydroxysuccinimide (NHS) esters and site-specific enzymatic labeling using Biotin (B1667282) Ligase (BirA).
Comparison of Biotinylation Chemistries
The choice of biotinylation reagent dictates which amino acid residues on a protein are targeted. This compound specifically targets cysteine residues, offering a distinct advantage when lysine (B10760008) residues are critical for protein function. The following table summarizes the key characteristics of the three labeling methods.
| Feature | This compound (Thiol-Reactive) | NHS-Ester Biotin (Amine-Reactive) | BirA-AviTag (Enzymatic) |
| Target Residue | Cysteine (Thiol group) | Lysine (Primary amine), N-terminus | Specific Lysine within an AviTag sequence |
| Specificity | High for accessible cysteines | Moderate, targets multiple lysines | Site-specific, single labeling site |
| Reversibility | Reversible under mild alkaline conditions or with excess thiol[1] | Irreversible | Irreversible |
| Potential Impact on Function | Low to moderate, dependent on the role of the cysteine residue. Reversibility allows for functional recovery. | Moderate to high, risk of labeling active site lysines or disrupting protein structure due to multiple labels. | Minimal, as the tag is placed at a predetermined, non-critical site. |
Impact on Protein Function: A Comparative Analysis
The covalent attachment of any molecule to a protein has the potential to alter its structure and function. The degree of this perturbation is a key consideration when choosing a labeling strategy.
-
This compound (Thiol-Reactive): Cysteine residues are less abundant than lysine residues on the surface of most proteins. This lower frequency of labeling can be advantageous, reducing the likelihood of modifying a critical residue. Furthermore, the 5-Methylene Pyrrolone (5MP) reactive group of this compound forms a reversible bond with thiols. This unique feature allows for the removal of the biotin label under mild conditions, which can be crucial for restoring protein function after an experiment, such as an affinity purification.[1]
-
NHS-Ester Biotin (Amine-Reactive): NHS esters react with primary amines, which are abundant on the protein surface (lysine residues and the N-terminus). This can lead to the introduction of multiple biotin molecules per protein, which can be beneficial for signal amplification in detection assays. However, this lack of specificity increases the risk of modifying lysine residues within the active site of an enzyme or at a protein-protein interaction interface, potentially leading to a significant loss of function.
-
BirA-AviTag (Enzymatic): This method offers the highest degree of specificity. A short peptide sequence (AviTag) is genetically fused to the protein of interest, and the E. coli biotin ligase (BirA) specifically attaches a single biotin molecule to a lysine within this tag. This ensures a homogenous population of labeled protein with a 1:1 stoichiometry and minimal impact on the protein's native function, as the labeling site is predetermined to be in a non-disruptive location.
Quantitative Comparison of Labeling Impact on Enzyme Activity
To illustrate the potential differences in the impact of these labeling methods on protein function, the following table presents a hypothetical quantitative comparison of the effect of labeling on the activity of a model enzyme. Note: This data is illustrative and the actual impact will vary depending on the specific protein and the location of the labeled residues.
| Labeling Method | Target Protein | Molar Ratio (Reagent:Protein) | % Biotinylation Efficiency | % Remaining Enzyme Activity |
| This compound | Enzyme X (with one accessible cysteine) | 20:1 | > 90% | ~85% |
| NHS-Ester Biotin | Enzyme X (with multiple surface lysines) | 20:1 | > 95% | ~40% |
| BirA-AviTag | AviTagged Enzyme X | N/A (Enzymatic) | > 95% | ~98% |
Experimental Protocols
General Protocol for Thiol-Reactive Labeling with this compound
This protocol is based on the general principles of thiol-reactive labeling with 5-Methylene Pyrrolones.[1]
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline - PBS).
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in an organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Biotinylation Reaction:
-
Add the this compound stock solution to the protein solution at a desired molar excess (e.g., 10- to 20-fold molar excess of reagent over protein).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound using a desalting column or dialysis against a suitable buffer.
-
-
(Optional) Cleavage of the Biotin Label:
-
To reverse the labeling, incubate the biotinylated protein in a buffer at pH 9.5 or with a high concentration of a thiol-containing reagent (e.g., 50 mM DTT) at pH 7.5.[1]
-
General Protocol for Amine-Reactive Labeling with NHS-Ester Biotin
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at pH 7.2-8.5 (e.g., PBS or bicarbonate buffer). Avoid buffers containing primary amines like Tris or glycine.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the NHS-ester biotin reagent in an organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).
-
-
Biotinylation Reaction:
-
Add the NHS-ester biotin stock solution to the protein solution at a desired molar excess (e.g., 20- to 50-fold).
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted and quenched reagent by dialysis or using a desalting column.
-
General Protocol for Enzymatic Biotinylation with BirA-AviTag
-
Reaction Setup:
-
In a reaction tube, combine the AviTag-fused protein, BirA enzyme, ATP, and biotin in a suitable buffer (e.g., a buffer containing 10 mM Tris-HCl, pH 8.0, and 5 mM MgCl2).
-
A typical molar ratio is 1:0.1:10:10 for Protein:BirA:ATP:Biotin.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
-
Purification:
-
Remove the BirA enzyme (if it is tagged, e.g., with a His-tag) and excess biotin and ATP using an appropriate affinity chromatography step followed by a desalting column or dialysis.
-
General Protocol for Assessing Enzyme Activity Post-Labeling
-
Prepare Enzyme Solutions:
-
Prepare solutions of the unlabeled (control) and biotinylated enzymes at the same concentration in a suitable assay buffer.
-
-
Initiate the Reaction:
-
Add the specific substrate for the enzyme to each solution to initiate the enzymatic reaction.
-
-
Monitor the Reaction:
-
Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Calculate Specific Activity:
-
Calculate the specific activity of the unlabeled and labeled enzymes (e.g., in units of product formed per minute per milligram of enzyme).
-
-
Determine Percent Remaining Activity:
-
Calculate the percentage of remaining activity of the biotinylated enzyme relative to the unlabeled control.
-
Visualizations
Caption: Biotinylation strategies targeting different amino acid residues.
Caption: Experimental workflow for assessing the impact of biotinylation on protein function.
Caption: Use of a biotinylated protein as bait to identify interaction partners.
References
A Comparative Guide to the Traceless Removal of the 5-Methylene Pyrrolone (5MP) Moiety from Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the traceless removal of the 5-methylene pyrrolone (5MP) moiety from proteins, a significant advancement in the field of bioconjugation. The 5MP moiety offers a superior alternative to traditional maleimide-based conjugation, particularly in applications requiring reversible and clean cleavage of bioconjugates.[1] This document presents a detailed comparison of 5MP with other common traceless and cleavable linker technologies, supported by experimental data and protocols to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to 5MP Bioconjugation
5-Methylene pyrrolones (5MPs) are thiol-specific bioconjugation reagents that react with cysteine residues on proteins via a Michael addition.[1] This method is notable for its high specificity, rapid and clean reaction, and the fact that it does not generate a new stereocenter, simplifying product analysis.[1] A key advantage of 5MP conjugation is its reversibility. The 5MP-protein conjugate is stable at neutral pH but can be tracelessly cleaved to regenerate the native protein under mild alkaline conditions (pH 9.5) or through a thiol exchange reaction.[1]
Comparative Analysis of Traceless Removal and Cleavable Linker Technologies
The selection of a cleavable linker is a critical decision in the design of bioconjugates, impacting stability, payload release, and overall efficacy. The following tables provide a quantitative comparison of 5MP-based cleavage with other widely used methods.
Table 1: Comparison of Cleavage Conditions and Efficiency
| Linker Type | Cleavage Trigger | Typical Conditions | Cleavage Efficiency/Rate | Traceless Removal | Key Advantages | Key Limitations |
| 5-Methylene Pyrrolone (5MP) | High pH or Thiol Exchange | pH 9.5 buffer; or ~700 mM β-mercaptoethanol (BME) at 4°C | Quantitative release in < 2h with BME; Slower at pH 9.5 (t½ ~1 day at neutral pH)[1] | Yes | High thiol specificity, no new stereocenter, mild cleavage conditions.[1] | Slow degradation at neutral pH may limit some in vivo applications.[1] |
| Disulfide Linkers | Reducing Agents (e.g., Glutathione) | 1-10 mM Glutathione (intracellular concentration) | Varies depending on steric hindrance around the disulfide bond. | Yes | Mimics natural disulfide bonds, sensitive to intracellular reducing environment.[] | Potential for premature cleavage in circulation. |
| pH-Sensitive Linkers (e.g., Hydrazones) | Low pH (Acidic) | pH 4.5 - 6.2 (endosomal/lysosomal) | t½ can range from hours to days depending on the specific linker chemistry.[3][4] | Yes (with self-immolative spacers) | Targets acidic microenvironments of tumors or intracellular compartments.[4][5] | Can exhibit instability in circulation.[5] |
| Protease-Cleavable Linkers (e.g., Val-Cit) | Specific Proteases (e.g., Cathepsin B) | Presence of overexpressed proteases in tumor cells/lysosomes. | Highly efficient in the presence of the target protease.[6][7] | Yes (with self-immolative spacers) | High specificity due to enzymatic recognition.[5][6] | Efficacy is dependent on the level of protease expression in the target tissue.[6] |
| Traceless Staudinger Ligation | Phosphine Reagents | Reaction with a phosphinothioester and an azide (B81097). | t½ ≈ 7 min for model substrates.[8] | Yes | Forms a native amide bond with no residual atoms, not limited to cysteine residues.[8][9] | Requires synthesis of phosphinothioester and azide precursors.[9] |
Table 2: Comparative Stability of Linkers
| Linker Type | Stability in Human Plasma | Key Factors Influencing Stability |
| 5-Methylene Pyrrolone (5MP) | Half-life of ~1 day at neutral pH.[1] | pH of the environment. |
| Disulfide Linkers | Variable; can be improved by introducing steric hindrance. | Concentration of reducing agents, steric hindrance around the bond. |
| pH-Sensitive Linkers (e.g., Hydrazones) | Can be unstable; newer generations show improved stability.[3][5] | pH; specific chemical structure of the linker.[4] |
| Protease-Cleavable Linkers (e.g., Val-Cit) | Generally high stability. | Presence of non-target proteases.[5][6] |
| Traceless Staudinger Ligation | The resulting amide bond is highly stable. | Not applicable as it's a ligation method, not a linker for cleavage. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the traceless removal of the 5MP moiety and the cleavage of other representative linkers.
Protocol 1: Traceless Removal of 5MP Moiety from a Protein
Objective: To tracelessly remove a 5MP-conjugated moiety from a cysteine-containing protein.
Materials:
-
5MP-conjugated protein
-
Cleavage Buffer A: 100 mM Phosphate buffer, pH 9.5
-
Cleavage Buffer B: 100 mM HEPES buffer, pH 7.5
-
β-mercaptoethanol (BME)
-
Dialysis tubing or centrifugal filters for buffer exchange
-
SDS-PAGE analysis equipment
-
UPLC-MS system for analysis
Procedure:
Method A: High pH-Mediated Cleavage
-
Dissolve the 5MP-conjugated protein in Cleavage Buffer A to a final concentration of 1 mg/mL.
-
Incubate the solution at 4°C for 6-24 hours. Monitor the reaction progress by taking aliquots at different time points.
-
Analyze the aliquots by SDS-PAGE and UPLC-MS to confirm the removal of the 5MP moiety and the regeneration of the native protein.
-
Once cleavage is complete, perform buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4) using dialysis or centrifugal filters.
Method B: Thiol Exchange-Mediated Cleavage
-
Dissolve the 5MP-conjugated protein in Cleavage Buffer B to a final concentration of 1 mg/mL.
-
Add BME to a final concentration of 700 mM.
-
Incubate the solution at 4°C for 2 hours.
-
Monitor the reaction and analyze the products as described in Method A.
-
Remove BME and exchange the buffer as described in Method A.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a bioconjugate and the rate of payload deconjugation in plasma.
Materials:
-
Bioconjugate (e.g., 5MP-protein conjugate, ADC)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Affinity capture resin (e.g., Protein A/G)
-
Wash and elution buffers for affinity chromatography
-
LC-MS/MS system
Procedure:
-
Incubate the bioconjugate in plasma at a final concentration of 100 µg/mL at 37°C.[10]
-
At various time points (e.g., 0, 4, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma/bioconjugate mixture.[10]
-
Immediately dilute the sample in cold PBS to quench any reaction.
-
Capture the bioconjugate from the plasma sample using Protein A or Protein G affinity chromatography to separate it from plasma proteins.[10]
-
Wash the captured bioconjugate to remove non-specifically bound proteins.
-
Elute the bioconjugate from the affinity matrix.
-
Analyze the eluted bioconjugate by LC-MS to determine the extent of cleavage or degradation (e.g., by measuring the drug-to-antibody ratio for ADCs).
-
Calculate the percentage of intact bioconjugate remaining at each time point to determine its plasma half-life.[10]
Protocol 3: Protease-Cleavage Assay
Objective: To determine the rate of payload release from a bioconjugate containing a protease-sensitive linker.
Materials:
-
Bioconjugate with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing dithiothreitol)[10]
-
Quenching solution (e.g., 2% formic acid)[10]
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Prepare a reaction mixture containing the bioconjugate in the assay buffer.
-
Initiate the reaction by adding a pre-determined concentration of recombinant human cathepsin B.
-
Incubate the reaction at 37°C.
-
At various time points, withdraw aliquots and immediately add the quenching solution to stop the enzymatic reaction.
-
Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Visualizing the Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the mechanism of 5MP removal.
Caption: Experimental workflow for the traceless removal of the 5MP moiety.
Caption: Simplified mechanism of 5MP moiety removal from a protein.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 8. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raineslab.com [raineslab.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of L-Biotin-NH-5MP: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like L-Biotin-NH-5MP are paramount for ensuring laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal procedure based on the known properties of its constituent chemical groups—a biotinyl moiety and a 5-methylene pyrrolone (5MP) core—and general best practices for laboratory chemical waste management.
At its core, this compound should be treated as a potentially hazardous chemical waste. The 5-methylene pyrrolone component, in particular, contains a reactive Michael acceptor, which suggests a potential for reactivity and biological activity that necessitates careful handling and disposal. Therefore, this compound and any materials contaminated with it should not be discarded in regular solid waste or poured down the drain.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The following table summarizes the recommended safety measures based on the potential hazards of structurally related compounds.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes or contact with the powdered or dissolved compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Provides a barrier against accidental spills. |
It is strongly recommended to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical advice if irritation develops.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the approved procedure for the disposal of this compound, treating it as a chemical waste stream.
Step 1: Waste Segregation
Proper segregation is the foundational step in safe chemical waste disposal.
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.
-
Collect any materials contaminated with the compound, such as weigh boats, pipette tips, and microfuge tubes, in a designated, sealed plastic bag or container. This container must be clearly labeled as "Solid waste contaminated with this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).
-
The container should be designated for either halogenated or non-halogenated organic waste, depending on the solvent used to dissolve the compound.
-
Clearly label the container with "Liquid waste containing this compound" and list all solvent components and their approximate concentrations.
-
Step 2: Waste Storage
Proper storage of chemical waste is critical to prevent accidents and ensure compliance.
-
Store all waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible chemicals to prevent accidental reactions.
-
All waste containers must be kept securely sealed to prevent leaks or the release of vapors.
Step 3: Final Disposal
The final step is to arrange for the collection and disposal of the chemical waste through the proper channels.
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent regulatory body to schedule a hazardous waste pickup.
-
Provide the EHS department with a detailed inventory of the waste, including the chemical name (this compound) and the quantities of both solid and liquid waste.
-
Follow all institutional and local regulations for the documentation and handover of chemical waste.
Chemical and Physical Properties of Related Compounds
While a specific SDS for this compound is not available, the table below summarizes relevant data for related compounds to inform safe handling and disposal.
| Property | 5-Methyl-2-pyrrolidone | Biotin |
| Appearance | - | White to off-white crystalline powder |
| Boiling Point | - | - |
| Melting Point | - | 231-233 °C |
| Solubility | - | Slightly soluble in water |
| Hazards | Potential for skin and eye irritation. | Generally considered non-hazardous. |
Disposal Workflow
The following diagram illustrates the logical flow of the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety office when in doubt.
Personal protective equipment for handling L-Biotin-NH-5MP
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of L-Biotin-NH-5MP, ensuring laboratory safety and operational integrity.
This document provides crucial safety and logistical information for the handling of this compound, a biotin-conjugated 5-Methylene pyrrolone (5MP) utilized for cysteine-specific protein modification[1]. While biotin (B1667282) and related compounds are generally considered to have a low hazard profile, it is best practice to handle all laboratory chemicals with a degree of caution. Some biotinylated compounds, such as Biotin-NHS, may cause skin, eye, and respiratory irritation. Therefore, adherence to the following personal protective equipment (PPE) and handling protocols is essential.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended and required equipment when handling this compound, particularly in its powdered form.
| PPE Category | Required Equipment | Recommended Equipment | Rationale |
| Hand Protection | Nitrile gloves | Double-gloving | Protects against skin contact and potential irritation. Double-gloving provides an extra layer of safety. |
| Eye & Face Protection | Safety glasses with side shields | Chemical safety goggles or a face shield | Prevents eye contact with airborne powder or splashes. A face shield offers broader protection. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. | N95 or P100 respirator | Recommended when handling larger quantities or if there is a risk of generating dust. |
| Body Protection | Laboratory coat | --- | Protects skin and personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical for the safe handling of any chemical reagent. The following step-by-step process outlines the key stages for working with this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed when not in use.
Preparation and Handling
-
All handling of powdered this compound should be conducted in a chemical fume hood or a designated area with good ventilation to minimize inhalation risk.
-
Before handling, ensure the work area is clean and uncluttered.
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the powder, use a draft shield to prevent dispersal.
-
For creating solutions, add the powder to the solvent slowly to avoid splashing.
Experimental Use
-
Follow established laboratory protocols for your specific application (e.g., protein bioconjugation).
-
Clearly label all solutions containing this compound.
-
Avoid working alone and ensure that a colleague is aware of the work being performed.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. As this compound is not classified as a hazardous substance, the disposal protocol is straightforward but must be followed diligently.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as non-hazardous solid chemical waste according to your institution's guidelines. This may involve placing it in a designated, sealed container for chemical waste pickup. Do not dispose of in regular trash to avoid creating dust in non-laboratory areas. |
| Empty Containers | Triple rinse the container with a suitable solvent (e.g., the solvent used for your experiments). The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can often be disposed of in regular laboratory glass or plastic recycling, after defacing the label. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid waste container for chemically contaminated items. |
| Aqueous Solutions | Small quantities of dilute, non-hazardous aqueous solutions may be permissible for drain disposal with copious amounts of water, depending on institutional and local regulations. Always check with your institution's Environmental Health and Safety (EHS) department before disposing of any chemical down the drain. |
Always consult your institution's specific waste disposal guidelines. When in doubt, treat the waste as hazardous and consult with your EHS department.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
